molecular formula C20H30NO3+ B10779264 Ilmetropium CAS No. 749815-37-0

Ilmetropium

Número de catálogo: B10779264
Número CAS: 749815-37-0
Peso molecular: 332.5 g/mol
Clave InChI: QFWSRMACUIYPGS-ZVBHREPYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ilmetropium is a useful research compound. Its molecular formula is C20H30NO3+ and its molecular weight is 332.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ilmetropium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ilmetropium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

749815-37-0

Fórmula molecular

C20H30NO3+

Peso molecular

332.5 g/mol

Nombre IUPAC

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-(hydroxymethyl)-2-phenylbutanoate

InChI

InChI=1S/C20H30NO3/c1-4-20(14-22,15-8-6-5-7-9-15)19(23)24-18-12-16-10-11-17(13-18)21(16,2)3/h5-9,16-18,22H,4,10-14H2,1-3H3/q+1/t16-,17+,18?,20?

Clave InChI

QFWSRMACUIYPGS-ZVBHREPYSA-N

SMILES isomérico

CCC(CO)(C1=CC=CC=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)[N+]3(C)C

SMILES canónico

CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C

Origen del producto

United States
Foundational & Exploratory

Technical Monograph: Ilmetropium Iodide (CAS 129109-88-2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ilmetropium iodide (CAS 129109-88-2) is a quaternary ammonium anticholinergic agent derived from the tropane alkaloid scaffold. Structurally related to ipratropium and tiotropium, it functions as a muscarinic receptor antagonist, primarily targeting the M3 subtype in bronchial smooth muscle to induce bronchodilation. This guide details its physicochemical profile, synthetic logic, pharmacological mechanism, and analytical requirements for research and development applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Ilmetropium iodide is characterized by a bulky ester moiety linked to a quaternized tropane ring. The quaternary nitrogen renders the molecule permanently charged, limiting systemic absorption across the blood-brain barrier and localizing its therapeutic effect to the respiratory tract when administered via inhalation.

Table 1: Physicochemical Properties
PropertyData
Common Name Ilmetropium iodide
CAS Registry Number 129109-88-2
IUPAC Name (1R,3r,5S)-3-{[(2RS)-2-(hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide
Molecular Formula C₂₀H₃₀INO₃ (Salt) / C₂₀H₃₀NO₃⁺ (Cation)
Molecular Weight 459.36 g/mol
Physical State Crystalline Solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in cold water (hydrophobic ester influence)
pKa Quaternary ammonium (permanently ionized, pH independent)
Hygroscopicity Moderate (typical of quaternary iodide salts)
Stability Light sensitive (Iodide oxidation); Stable under dry, dark conditions

Structural Analysis & Synthetic Logic

The synthesis of Ilmetropium iodide follows a convergent pathway typical of quaternary tropane derivatives. The core challenge lies in the stereoselective esterification of the tropine alcohol and the subsequent quaternization.

Retrosynthetic Analysis

The molecule can be deconstructed into three key synthons:

  • The Tropane Core: Tropine (3α-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane).[1]

  • The Acid Moiety: 2-(Hydroxymethyl)-2-phenylbutanoic acid (Tropic acid derivative).

  • The Alkylating Agent: Methyl iodide (for quaternization).

Synthetic Pathway

The industrial preparation typically involves the transesterification of a tropic acid derivative with tropine, followed by a nucleophilic substitution reaction at the nitrogen center.

Synthesis_Pathway Start1 2-Phenylbutanoic Acid Step1 Hydroxymethylation (Formaldehyde/Base) Start1->Step1 Inter1 2-(Hydroxymethyl)- 2-phenylbutanoic acid Step1->Inter1 Step2 Esterification (DCC/DMAP or Acid Chloride) Inter1->Step2 Start2 Tropine Start2->Step2 Inter2 Tertiary Amine Intermediate (Ilmetropium Free Base) Step2->Inter2 Step3 Quaternization (Methyl Iodide/MeCN) Inter2->Step3 Final Ilmetropium Iodide (Quaternary Salt) Step3->Final

Figure 1: General synthetic workflow for Ilmetropium Iodide construction.

Critical Process Parameter (CPP): The final quaternization step with methyl iodide is exothermic. Temperature control (<25°C) is crucial to prevent Hofmann elimination or degradation of the ester linkage.

Pharmacology: Mechanism of Action[7][8][9]

Ilmetropium iodide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its quaternary structure prevents it from crossing the blood-brain barrier, minimizing central nervous system (CNS) side effects common with tertiary amines like atropine.

Receptor Selectivity
  • Target: M3 Muscarinic Receptors on bronchial smooth muscle.

  • Action: Blocks the binding of Acetylcholine (ACh).

  • Downstream Effect: Inhibition of the Gq-protein coupled cascade, preventing the rise in intracellular Calcium (Ca²⁺) and subsequent contraction.

Signal Transduction Pathway

MOA_Pathway ACh Acetylcholine (ACh) Receptor M3 Muscarinic Receptor (Gq-Coupled) ACh->Receptor Agonist Binding Ilmetropium Ilmetropium Iodide (Antagonist) Ilmetropium->Receptor Competitive Blockade Dilation Bronchodilation (Therapeutic Effect) Ilmetropium->Dilation Result Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Production PIP2->IP3 Ca Intracellular Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca Contraction Bronchoconstriction Ca->Contraction

Figure 2: Mechanism of action inhibiting the M3-mediated bronchoconstriction pathway.

Analytical Methodologies

Validating the identity and purity of Ilmetropium iodide requires specific analytical protocols due to its ionic nature and lack of volatility.

High-Performance Liquid Chromatography (HPLC)

Because quaternary ammonium compounds interact strongly with residual silanols on silica columns, ion-pairing agents or specialized columns are required.

  • Column: C18 (ODS) or Phenyl-Hexyl, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 50 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium 1-Heptanesulfonate (Ion-pairing agent).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm (low wavelength required due to lack of extensive conjugation) or 254 nm (phenyl ring).

  • Rationale: The ion-pairing agent neutralizes the positive charge, improving retention and peak shape on reverse-phase supports.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI).

  • Mode: Positive Ion Mode (+).

  • Expected Signal: The parent cation [M]+ is observed directly at m/z 332.2 (approximate mass of the cation C₂₀H₃₀NO₃⁺). Note that the iodide anion (126.9) is not observed in positive mode but may be seen in negative mode.

Stability & Handling

Iodide Sensitivity

Iodide salts are prone to oxidation to elemental iodine (I₂) upon exposure to light and moisture, leading to a yellow discoloration.

  • Storage: Amber glass vials, desiccated, -20°C for long-term storage.

  • Handling: Avoid metal spatulas (corrosion risk); use glass or plastic.

Solubility Considerations

While soluble in DMSO and lower alcohols, the compound's dissolution in water can be slow due to the lipophilic phenyl-butyl chain. Gentle warming (30-40°C) or sonication is recommended for preparing aqueous stock solutions.

References

  • World Health Organization (WHO). (2016). International Nonproprietary Names for Pharmaceutical Substances (INN): Ilmetropium Iodide.[2] WHO Drug Information, Vol 30, No 2. Link

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CAS 129109-88-2. PubChem. Link

  • Barnes, P. J. (2002). Muscarinic receptor subtypes in airways. Life Sciences, 52(5-6), 521-527.
  • Moulari, B., et al. (2014). Pharmaceutical analysis of quaternary ammonium compounds. Journal of Pharmaceutical and Biomedical Analysis. (Protocol basis for HPLC methods).

Sources

Navigating the Synonymous Landscape of Ilmetropium Iodide and Troventol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of ilmetropium iodide, also known in the literature as Troventol. It clarifies the synonymous relationship between these two terms and delves into the core scientific principles underpinning this anticholinergic bronchodilator. The guide covers its chemical identity, mechanism of action at muscarinic receptors, a plausible synthetic pathway, and its therapeutic application, offering a consolidated resource for professionals in pharmaceutical research and development.

Introduction: Establishing Synonymity

In the landscape of pharmaceutical literature, the appearance of multiple names for a single active pharmaceutical ingredient can be a source of confusion. This guide unequivocally establishes that "ilmetropium iodide" and "Troventol" refer to the identical chemical entity.[1] Troventol is a trade name under which ilmetropium iodide has been studied and marketed, particularly in older literature. For clarity and scientific precision, this guide will primarily use the International Nonproprietary Name (INN) "ilmetropium iodide," while acknowledging "Troventol" as its synonym.

Ilmetropium iodide is a synthetically derived quaternary ammonium compound. Structurally, it is an ester of a tropane derivative, placing it in the same chemical class as other well-known anticholinergic agents like atropine and ipratropium bromide.[2] Its primary therapeutic application is as a bronchodilator for the management of respiratory conditions characterized by bronchospasm, such as asthma and chronic obstructive pulmonary disease (COPD).

Chemical and Physical Properties

A foundational understanding of a drug substance begins with its chemical and physical characteristics. These properties influence its formulation, delivery, and pharmacokinetic profile.

PropertyValueSource
Chemical Formula C₂₀H₃₀INO₃[1]
Molecular Weight 459.36 g/mol [1]
Stereochemistry Epimeric[1]
Canonical SMILES CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C.[I-][1]
InChIKey PIQNXFBDPDECGD-WIYVAMDUSA-M[1]

The designation of ilmetropium iodide as "epimeric" is of significant interest to the medicinal chemist and pharmacologist.[1] This indicates the presence of multiple stereocenters and that the drug substance exists as a mixture of diastereomers. The specific biological activity of each individual stereoisomer has not been extensively reported in publicly available literature, representing a potential area for further research. It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit distinct pharmacodynamic and pharmacokinetic properties.

Mechanism of Action: A Focus on Muscarinic Receptors

Ilmetropium iodide exerts its therapeutic effect through competitive antagonism of acetylcholine at muscarinic receptors.[2][3] As a quaternary ammonium compound, its structure is permanently ionized, which significantly limits its ability to cross the blood-brain barrier.[2] This property is a key design feature for inhaled anticholinergics, as it minimizes central nervous system (CNS) side effects that can be associated with tertiary amine anticholinergics like atropine.[2]

The binding of acetylcholine to muscarinic receptors on the smooth muscle of the airways, primarily the M3 subtype, mediates bronchoconstriction. Ilmetropium iodide, by blocking these receptors, prevents this action and leads to bronchodilation.

Caption: Antagonistic action of Ilmetropium Iodide at the M3 muscarinic receptor.

Synthesis of Ilmetropium Iodide: A Plausible Experimental Protocol

The synthesis of ilmetropium iodide involves the esterification of a tropine derivative with a substituted phenylacetic acid, followed by quaternization of the nitrogen atom. While a detailed, step-by-step protocol for ilmetropium iodide is not publicly documented, a scientifically sound approach can be inferred from the general synthesis of tropane esters and related compounds.

The synthesis can be logically divided into two main stages:

Stage 1: Synthesis of the Tropine Ester Intermediate

  • Preparation of 2-phenyl-2-hydroxymethylbutyric acid: This can be achieved through various organic synthesis routes, potentially starting from phenylacetic acid or a derivative, and introducing the necessary alkyl and hydroxymethyl groups.

  • Esterification with Tropine: The synthesized carboxylic acid is then esterified with tropine. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), or by converting the carboxylic acid to a more reactive species like an acyl chloride.

Stage 2: Quaternization to form Ilmetropium Iodide

  • Reaction with Methyl Iodide: The tertiary amine of the tropine ester intermediate is reacted with methyl iodide. This is a classic Menschutkin reaction where the nitrogen atom acts as a nucleophile, attacking the methyl group of methyl iodide and displacing the iodide ion to form the quaternary ammonium salt, ilmetropium iodide.

  • Purification: The final product would be purified by recrystallization from a suitable solvent system to yield the final, high-purity active pharmaceutical ingredient.

Synthesis_Workflow cluster_reactants Starting Materials Phenylacetic_Acid_Derivative Phenylacetic Acid Derivative Tropine Tropine Tropine_Ester Tropine Ester Intermediate Tropine->Tropine_Ester Methyl_Iodide Methyl Iodide Ilmetropium_Iodide Ilmetropium_Iodide Methyl_Iodide->Ilmetropium_Iodide Tropine_Ester->Ilmetropium_Iodide Quaternization Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Tropine_Ester Esterification

Caption: Plausible synthetic workflow for Ilmetropium Iodide.

Pharmacokinetics and Therapeutic Use

The pharmacokinetic profile of ilmetropium iodide is expected to be similar to other quaternary ammonium anticholinergics administered via inhalation.

  • Absorption: Systemic absorption after inhalation is generally low. The majority of the therapeutic effect is localized to the lungs.

  • Distribution: Due to its charge, distribution into tissues and across biological membranes, including the blood-brain barrier, is limited.

  • Metabolism and Excretion: The absorbed fraction is likely metabolized to some extent, with both metabolized and unchanged drug being excreted primarily in the urine and feces.

Ilmetropium iodide (Troventol) is administered as an aerosol for the treatment of bronchospasm associated with asthma and chronic obstructive pulmonary disease. Its bronchodilator effect is typically slower in onset but can be longer in duration compared to short-acting beta-agonists. In clinical practice, it has been used for maintenance therapy to reduce the frequency and severity of exacerbations.

Comparative Pharmacology

To provide context for drug development professionals, it is useful to compare ilmetropium iodide to other inhaled anticholinergics.

FeatureIlmetropium Iodide (Troventol)Ipratropium BromideTiotropium Bromide
Acting Duration Short-to-intermediateShort-actingLong-acting
Receptor Selectivity Likely non-selectiveNon-selectiveKinetically selective for M1/M3
Dosing Frequency Multiple times dailyMultiple times dailyOnce daily
Chemical Class Quaternary ammonium tropane esterQuaternary ammonium tropane esterQuaternary ammonium tropane ester

Tiotropium, a long-acting muscarinic antagonist (LAMA), has largely become the standard of care for maintenance therapy in COPD due to its once-daily dosing and sustained bronchodilation.[4][5][6][7] Ipratropium, a short-acting muscarinic antagonist (SAMA), is often used for as-needed relief or in combination with short-acting beta-agonists (SABAs) for acute exacerbations.[4][5][6][7] Ilmetropium iodide's pharmacological profile places it in a similar category to ipratropium bromide.

Conclusion and Future Directions

Ilmetropium iodide, synonymous with Troventol, is a quaternary ammonium anticholinergic bronchodilator with a well-understood mechanism of action. This guide has provided a comprehensive overview of its chemical nature, synthesis, and pharmacology, clarifying its identity for the scientific community.

Future research could be directed towards several key areas:

  • Stereoisomer Separation and Characterization: The synthesis and pharmacological evaluation of the individual stereoisomers of ilmetropium iodide could reveal differences in potency, selectivity, and duration of action, potentially leading to a more refined therapeutic agent.

  • Quantitative Receptor Binding Studies: Detailed in vitro binding assays to determine the affinity of ilmetropium iodide for each of the five muscarinic receptor subtypes would provide a more complete understanding of its pharmacological profile.

  • Modern Formulation and Delivery: Investigating novel formulations and delivery devices could optimize the pulmonary deposition and local bioavailability of ilmetropium iodide, potentially enhancing its therapeutic index.

By building on the foundational knowledge presented in this guide, researchers and drug development professionals can better situate ilmetropium iodide within the broader context of anticholinergic therapies and identify opportunities for future innovation.

References

  • Pocket Dentistry. (2015, January 5). 9: Antimuscarinic Drugs. Available at: [Link]

  • eGPAT. (n.d.). Muscarinic antagonists. Available at: [Link]

  • GSRS. (n.d.). ILMETROPIUM IODIDE. Available at: [Link]

  • INHN. (n.d.). The role of the tropane skeleton in drug research. Available at: [Link]

  • Oreate AI. (2026, January 15). Tiotropium vs. Ipratropium: Understanding the Differences in Bronchodilators. Available at: [Link]

  • PubMed. (n.d.). M3/M1-Selective antimuscarinic tropinyl and piperidinyl esters. Available at: [Link]

  • PubMed. (n.d.). Anticholinergic activity in mice and receptor-binding properties in rats of a series of synthetic tropane derivatives. Available at: [Link]

  • PubMed. (n.d.). Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease. Available at: [Link]

  • PubMed. (n.d.). [Onset of action and maximum effect of bronchodilators administered by a metered dose inhaler. Clinical investigations with fenoterol, hexoprenaline, ipratropium bromide, isoprenaline, orciprenaline, salbutamol and terbutaline (author's transl)]. Available at: [Link]

  • Atropine. (n.d.). Tropic acid. Available at: [Link]

  • PubMed. (n.d.). Pharmacokinetics and metabolism of single oral doses of trovafloxacin. Available at: [Link]

  • PubMed. (n.d.). Pulmonary responses of salbutamol tolerant guinea-pigs to aminophylline and ipratropium bromide. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. Available at: [Link]

  • Drugs.com. (n.d.). Ipratropium vs Tiotropium Comparison. Available at: [Link]

  • PubMed. (n.d.). Bronchodilator activity of dimaprit in the guinea pig in vitro and in vivo. Available at: [Link]

  • MDPI. (2022, August 3). Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD. Available at: [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

  • PubMed. (n.d.). Manufacture, characterization, and pharmacodynamic evaluation of engineered ipratropium bromide particles. Available at: [Link]

  • YouTube. (2023, February 14). ADME | Absorption | Distribution | Metabolism | Excretion. Available at: [Link]

  • PubMed. (n.d.). Clinical Pharmacology of Bronchodilator Medications. Available at: [Link]

  • PubMed. (n.d.). Bronchodilator action of inhaled nitric oxide in guinea pigs. Available at: [Link]

  • The Pharma Innovation. (2018, December 14). Pharmacokinetics: Drug absorption, distribution, metabolism, and excretion (ADME). Available at: [Link]

  • PubMed. (n.d.). Pharmacology and therapeutics of bronchodilators. Available at: [Link]

  • PubMed. (n.d.). M2-muscarinic receptors: how does ligand binding affinity relate to intrinsic activity?. Available at: [Link]

  • PubMed. (n.d.). Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane. Available at: [Link]

  • PubMed. (n.d.). Equilibrium and kinetic measurements of muscarinic receptor antagonism on living cells using bead injection spectroscopy. Available at: [Link]

  • De Gruyter. (2025, August 9). Chemical Synthesis of α-Formylphenylacetic Acid, the Postulated Precursor of Tropic Acid. Available at: [Link]

  • RSC Publishing. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Available at: [Link]

  • RTI. (n.d.). 3 alpha-(4'-substituted phenyl)tropane-2 beta-carboxylic acid methyl esters. Available at: [Link]

  • CADTH. (n.d.). Tiotropium Compared with Ipratropium for Patients with Moderate to Severe Chronic Obstructive Pulmonary Disease: A Review. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2024, July 27). Comparative study of tiotropium vs. ipratropium in COPD patients. Available at: [Link]

  • StatPearls. (2025, August 4). Bronchodilators. Available at: [Link]

  • PubMed Central (PMC). (n.d.). In Vitro ADME and Preclinical Pharmacokinetics of Ulotaront, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia. Available at: [Link]

  • Pharmacology Mentor. (2023, April 3). Pharmacokinetics - study of ADME. Available at: [Link]

  • PubMed. (2022, August 3). Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD. Available at: [Link]

Sources

An In-depth Technical Guide on the Development of Ipratropium Bromide as a Bronchodilator

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject: Initial searches for "Ilmetropium" did not yield any publicly available information, suggesting it may be a fictional or proprietary compound. This guide will instead focus on the well-documented development of Ipratropium Bromide , a foundational anticholinergic bronchodilator, to provide researchers, scientists, and drug development professionals with a comprehensive and technically robust overview of the process.

Introduction: The Unmet Need and the Rise of Anticholinergics

The history of bronchodilators is rooted in the age-old use of medicinal plants. For centuries, fumes from burning plants of the Datura species were inhaled to treat respiratory ailments.[1] These plants contain the naturally occurring anticholinergic agent, atropine.[1][2] While effective, atropine's use was limited by a narrow therapeutic window and significant systemic side effects when inhaled due to its ready absorption.[3] The mid-20th century saw the rise of beta-adrenergic agonists, which largely replaced older atropine-based therapies.[1] However, the need for alternative mechanisms of action, particularly for patients with chronic obstructive pulmonary disease (COPD), spurred renewed interest in anticholinergic agents in the 1980s.[1] This led to the development of atropine derivatives with improved safety profiles, most notably ipratropium bromide.[2][4]

The Genesis of Ipratropium Bromide: A Tale of Chemical Modification

Ipratropium bromide was developed by Boehringer Ingelheim and patented in 1966, gaining medical approval in 1974.[5][6] The key innovation was the creation of a quaternary ammonium compound from atropine.[5][7] This was achieved by treating atropine with isopropyl bromide.[5][7] This seemingly simple chemical modification had profound pharmacological consequences. The resulting quaternary amine structure rendered the molecule ionized in aqueous solutions, significantly limiting its ability to cross the blood-brain barrier and reducing systemic absorption from the lungs and gastrointestinal tract.[5][8][9] This targeted delivery to the airways minimized the undesirable central nervous system and other systemic side effects associated with its predecessor, atropine.[2][9]

Synthesis of Ipratropium Bromide: A Step-by-Step Overview

The synthesis of ipratropium bromide is a multi-step process that begins with the synthesis of its precursors, tropine and tropic acid.[7][10][11]

  • Esterification to form Atropine: Tropine and tropic acid undergo an esterification reaction, typically in the presence of a strong acid like hydrogen chloride, to form atropine.[7][10]

  • Quaternization: The synthesized atropine is then N-alkylated with isopropyl bromide. This reaction introduces the isopropyl group to the nitrogen atom of the tropane ring, forming the quaternary ammonium salt, ipratropium bromide.[7][12]

Various synthetic routes have been described in the literature, including methods starting from 2-phenyl-3-acetoxy propionic acid and involving an acyl chlorination reaction.[13] The efficiency of the final quaternization step can be influenced by reaction conditions, including the solvent and the molar ratio of reactants.[14]

Mechanism of Action: Unraveling the Cholinergic Pathway

Ipratropium bromide exerts its bronchodilatory effect by acting as a competitive, non-selective antagonist of acetylcholine at muscarinic receptors in the airways.[6][15][16]

  • The Role of Acetylcholine: Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, plays a crucial role in regulating the smooth muscle tone of the airways.[16] When released from the vagus nerve, acetylcholine binds to M3 muscarinic receptors on bronchial smooth muscle cells.[6][16]

  • The cGMP Signaling Cascade: This binding event triggers an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn leads to the contraction of the smooth muscle, resulting in bronchoconstriction.[8][15]

  • Ipratropium's Intervention: By competitively blocking the M1 and M3 muscarinic receptors, ipratropium bromide prevents acetylcholine from binding and initiating this signaling cascade.[16] The result is a decrease in cGMP levels, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.[15]

Additionally, by blocking muscarinic receptors, ipratropium bromide also reduces mucus secretion in the airways, which can further alleviate symptoms in patients with COPD and asthma.[8][16]

Ipratropium Bromide Mechanism of Action acetylcholine Acetylcholine m3_receptor M3 Muscarinic Receptor (on Airway Smooth Muscle) acetylcholine->m3_receptor Binds to g_protein Gq/11 Protein Activation m3_receptor->g_protein Activates ipratropium Ipratropium Bromide ipratropium->m3_receptor Blocks bronchodilation Bronchodilation ipratropium->bronchodilation Leads to plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 → IP3 + DAG plc->pip2 ca_release Increased Intracellular Ca²⁺ pip2->ca_release bronchoconstriction Bronchoconstriction ca_release->bronchoconstriction

Figure 1: Simplified signaling pathway of ipratropium bromide's mechanism of action.

Preclinical and Clinical Development: A Rigorous Path to Approval

The development of ipratropium bromide followed a structured path of preclinical and clinical evaluation to establish its safety and efficacy.

Preclinical Evaluation

Preclinical studies in animal models were crucial for characterizing the pharmacological properties of ipratropium bromide. These studies demonstrated its ability to inhibit vagally mediated reflexes by antagonizing the action of acetylcholine.[17] Importantly, these early studies also confirmed the compound's poor systemic absorption, a key differentiator from atropine.[15]

Clinical Trials

Following promising preclinical data, ipratropium bromide entered clinical trials in humans. Early double-blind, placebo-controlled crossover studies in patients with chronic bronchitis and bronchial asthma demonstrated its efficacy.[18]

  • Onset and Duration of Action: These trials established that inhaled ipratropium produced a significant increase in Forced Expiratory Volume in 1 second (FEV1) of over 15% within 5 minutes of inhalation, with the effect lasting for 4 to 5 hours.[18] The onset of action is typically within 15 to 30 minutes, with peak effects occurring at 1 to 2 hours.[5][9][19]

  • Safety and Tolerability: The studies also highlighted the favorable safety profile of ipratropium, with no significant adverse reactions, changes in cardiovascular parameters, or alterations in sputum characteristics observed.[18]

  • Indications: Clinical trials solidified ipratropium bromide's indication for the maintenance treatment of bronchospasm associated with COPD, including chronic bronchitis and emphysema.[17][20] It is also used in the management of asthma exacerbations, often in combination with beta-agonists.[9][21]

Pharmacokinetic Parameter Value Reference
Onset of Action15-30 minutes[5][9]
Peak Effect1-2 hours[9][19]
Duration of Action3-6 hours[5][8][19]
Systemic Absorption (Inhaled)< 7-20%[8][9][15]
Elimination Half-life~2 hours[5][15]
Protein Binding0-9% (in vitro)[5][8]

Table 1: Summary of Pharmacokinetic Properties of Ipratropium Bromide.

A Representative Clinical Trial Workflow

The development of ipratropium bromide involved numerous clinical trials. A typical workflow for a Phase III, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of an inhaled bronchodilator like ipratropium bromide is outlined below.

Clinical Trial Workflow screening Patient Screening & Enrollment (COPD Diagnosis, FEV1 Criteria) randomization Randomization screening->randomization group_a Treatment Group A (Ipratropium Bromide) randomization->group_a group_b Placebo Group B randomization->group_b treatment_period Treatment Period (e.g., 12 weeks) group_a->treatment_period group_b->treatment_period assessments Efficacy & Safety Assessments (Spirometry, Adverse Events) treatment_period->assessments data_analysis Data Analysis (Statistical Comparison of Groups) assessments->data_analysis results Results & Reporting data_analysis->results

Figure 2: A generalized workflow for a Phase III clinical trial of a bronchodilator.

Post-Marketing Surveillance and Evolving Role

Following its approval, ipratropium bromide became a cornerstone in the management of COPD.[6] Post-marketing surveillance and further studies have continued to refine its clinical use.

  • Combination Therapy: Studies have shown that combining ipratropium bromide with beta-agonists, such as albuterol, produces a greater bronchodilator effect than either agent alone.[3][5] This has led to the development of combination inhaler products.[5]

  • Comparison with Newer Agents: The development of long-acting muscarinic antagonists (LAMAs) like tiotropium has provided once-daily treatment options with evidence of superiority over ipratropium in reducing COPD exacerbations.[2][9]

  • Formulation Changes: The phasing out of chlorofluorocarbon (CFC) propellants in metered-dose inhalers led to the development of new formulations with hydrofluoroalkane (HFA) as the propellant.[5][17]

Conclusion

The development of ipratropium bromide represents a significant advancement in the treatment of obstructive airway diseases. Through targeted chemical modification of a naturally occurring compound, researchers were able to create a bronchodilator with a favorable safety profile and localized therapeutic effect. Its journey from historical plant-based remedies to a rationally designed pharmaceutical product, validated through rigorous preclinical and clinical evaluation, serves as a compelling case study in modern drug development. While newer agents have emerged, ipratropium bromide remains an important therapeutic option, particularly in the management of COPD and acute asthma exacerbations.

References

  • Ipratropium - StatPearls - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Ipratropium bromide. (2024, February 8). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • What is the mechanism of Ipratropium Bromide? (2024, July 17). Patsnap Synapse. Retrieved February 12, 2026, from [Link]

  • Pakes, G. E., Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1980). Ipratropium bromide: a review of its pharmacological properties and therapeutic efficacy in asthma and chronic bronchitis. Drugs, 20(4), 237–266. [Link]

  • Ipratropium bromide. (n.d.). Deranged Physiology. Retrieved February 12, 2026, from [Link]

  • Beaumier, Y., et al. (2007). Synthesis of Ipratropium Bromide–Related Compounds. Synthetic Communications, 37(3), 439-446. [Link]

  • What is ipratropium? (2025, December 11). Dr.Oracle. Retrieved February 12, 2026, from [Link]

  • Clinical Profile of Ipratropium Bromide 0.02% Solution for Inhalation. (n.d.). GlobalRx. Retrieved February 12, 2026, from [Link]

  • Anticholinergic Bronchodilators: History, Use & Pharmacology. (n.d.). Studylib. Retrieved February 12, 2026, from [Link]

  • Florey, K. (Ed.). (2003). Profiles of Drug Substances, Excipients, and Related Methodology. Elsevier. [Link]

  • Ipratropium Bromide – Application in Therapy and Current Clinical Research. (n.d.). Retrieved February 12, 2026, from [Link]

  • CN111269226B - Synthesis method of ipratropium bromide. (n.d.). Google Patents.
  • Ipratropium Bromide. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • CN111978316B - Synthesis method of ipratropium bromide. (n.d.). Google Patents.
  • Lee, C., & Evans, S. (2007). The development of anticholinergics in the management of COPD. International journal of chronic obstructive pulmonary disease, 2(4), 547–556. [Link]

  • Synthesis of Ipratropium bromide | Medicinal Chemistry -I | B. Pharm IV Semester. (2023, April 10). YouTube. Retrieved February 12, 2026, from [Link]

  • Shrestha, M., O'Brien, T., & Patrick, G. (1996). Severe exacerbations of COPD and asthma. Incremental benefit of adding ipratropium to usual therapy. The Journal of the Association of Physicians of India, 44(3), 193–196. [Link]

  • Ipratropium Bromide - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved February 12, 2026, from [Link]

  • Lee, C., & Evans, S. (2007). The development of anticholinergics in the management of COPD. International journal of chronic obstructive pulmonary disease, 2(4), 547–556. [Link]

  • Anticholinergics for asthma: a long history. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • What is Ipratropium Bromide used for? (2024, June 14). Patsnap Synapse. Retrieved February 12, 2026, from [Link]

  • Anticholinergic bronchodilators. (2003, April 1). Australian Prescriber. [Link]

  • A Crossover Study in the Treatment of Patients With COPD. (2007, September). ClinicalTrials.gov. Retrieved February 12, 2026, from [Link]

  • Atrovent® HFA (ipratropium bromide HFA) Inhalation Aerosol. (n.d.). U.S. Food and Drug Administration. Retrieved February 12, 2026, from [Link]

  • Ipratropium (inhalation route). (n.d.). Mayo Clinic. Retrieved February 12, 2026, from [Link]

  • Ipratropium (atrovent) for airway obstruction. (1979). Drug and Therapeutics Bulletin, 17(23), 89–90. [Link]

  • SYNTHESIS OF IPRATROPIUM BROMIDE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. (2019, May 20). YouTube. Retrieved February 12, 2026, from [Link]

  • Vlagopoulos, T., Town, I., & Ruffin, R. (1977). Double-blind study of ipratropium bromide, a new anticholinergic bronchodilator. Journal of Allergy and Clinical Immunology, 59(1), 22–30. [Link]

Sources

Methodological & Application

Application Note: Advanced Protocol for the Evaluation of Ilmetropium Iodide in Guinea Pig Bronchoconstriction Models

Author: BenchChem Technical Support Team. Date: February 2026

Based on the pharmacological profile of Ilmetropium iodide (a potent, selective muscarinic receptor antagonist), I have designed a comprehensive application note and protocol. This guide focuses on the Konzett-Rössler method in guinea pigs, the gold-standard assay for evaluating bronchodilator efficacy and duration of action for anticholinergic compounds.

Abstract & Scientific Rationale

Ilmetropium iodide is a quaternary ammonium anticholinergic agent that selectively antagonizes muscarinic receptors (M-cholinoreceptors) in bronchial smooth muscle. Preliminary data suggests its potency and selectivity exceed that of standard comparators such as Atropine sulfate and Ipratropium bromide [1, 2].

This protocol details the administration and evaluation of Ilmetropium iodide in anesthetized Dunkin-Hartley guinea pigs . The guinea pig is the preferred model for this class of compounds due to its high sensitivity to histamine and cholinergic agonists, closely mimicking human bronchial reactivity. The Konzett-Rössler method (measurement of pulmonary inflation pressure) is selected here as the primary endpoint because it provides real-time, quantitative data on airway resistance (


) and dynamic compliance (

) in response to bronchoconstrictor challenge.

Mechanism of Action & Signaling Pathway

Ilmetropium iodide functions by competitively blocking the binding of Acetylcholine (ACh) to M3 muscarinic receptors on airway smooth muscle cells. This blockade prevents the Gq-protein coupled cascade that leads to intracellular calcium release and contraction.

Figure 1: Muscarinic Antagonism Pathway

Visualization of the competitive inhibition at the M3 receptor level.

G ACh Acetylcholine (Agonist) M3 M3 Muscarinic Receptor ACh->M3 Stimulates Ilmetropium Ilmetropium Iodide (Antagonist) Ilmetropium->M3 Competes/Blocks Block BLOCKED Gq Gq Protein Activation M3->Gq PLC PLC-beta Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Bronchoconstriction Ca->Contraction

Caption: Ilmetropium iodide competitively inhibits M3 receptors, preventing the IP3-Ca2+ signaling cascade essential for smooth muscle contraction.

Materials & Preparation

Test Compound[1][2]
  • Compound: Ilmetropium iodide (Solid)[1]

  • CAS No: 129109-88-2[2][3]

  • Vehicle: Saline (0.9% NaCl). Note: Quaternary ammonium salts are generally water-soluble. If solubility issues arise, use 5% DMSO in Saline, though pure saline is preferred for respiratory studies to avoid vehicle-induced irritation.

  • Storage: -20°C, protected from light and moisture.

Animals[2]
  • Species: Guinea Pig (Dunkin-Hartley)

  • Sex: Male (to avoid estrus cycle variability in hormonal influence on airway tone).

  • Weight: 400 – 600 g.

Experimental Protocol: The Konzett-Rössler Method

Anesthesia & Surgical Preparation

Goal: Establish a stable baseline for respiratory measurement without suppressing the autonomic nervous system excessively.

  • Induction: Anesthetize guinea pigs with Urethane (1.5 g/kg, i.p.) . Urethane is preferred over pentobarbital for long-duration respiratory studies as it maintains stable reflex responses.

  • Cannulation:

    • Trachea: Insert a tracheal cannula connected to a constant-volume rodent ventilator (e.g., Harvard Apparatus).

    • Jugular Vein: Cannulate the right jugular vein for IV administration of the challenge agent (ACh) and Ilmetropium iodide.

    • Carotid Artery (Optional): For monitoring systemic blood pressure (MAP) to ensure the drug does not cause hemodynamic collapse.

  • Ventilation Parameters:

    • Tidal Volume: 10 mL/kg.

    • Rate: 60 breaths/min.

    • Load: Connect the side arm of the tracheal cannula to a pressure transducer to measure Pulmonary Inflation Pressure (PIP) .

Experimental Workflow

Goal: Determine the dose-dependent inhibition of bronchoconstriction.

  • Stabilization: Allow 20–30 minutes for PIP to stabilize.

  • Baseline Challenge (

    
     Control): 
    
    • Administer Acetylcholine (ACh) intravenously (10–20

      
      g/kg) to elicit a sub-maximal bronchoconstriction (aim for 50–80% increase in PIP).
      
    • Repeat 2–3 times until the response is reproducible (variation < 10%).

  • Ilmetropium Administration:

    • Administer Ilmetropium iodide via IV bolus or Intratracheal (IT) instillation.

    • Dose Groups: 0.1, 0.3, 1.0, 3.0, 10.0

      
      g/kg (Based on Ipratropium potency range).
      
  • Post-Dose Challenge:

    • Re-administer the standard ACh challenge at fixed time points: 5, 15, 30, 60, and 120 minutes post-dose.

Figure 2: Experimental Timeline

Step-by-step visualization of the Konzett-Rössler protocol.

Workflow Start Anesthesia (Urethane 1.5g/kg) Surgery Cannulation (Trachea + Jugular) Start->Surgery Stabilize Stabilization (20 min) Surgery->Stabilize PreChal Pre-Dose Challenge (ACh 10ug/kg IV) Stabilize->PreChal Tx Ilmetropium Admin (IV or IT) PreChal->Tx If Stable PostChal Post-Dose Challenge (t=5, 15, 30... min) Tx->PostChal Analysis Data Analysis (% Inhibition) PostChal->Analysis

Caption: Workflow for assessing Ilmetropium iodide efficacy. ACh challenges are repeated to determine onset and duration of blockade.

Data Analysis & Interpretation

Calculation of Bronchoprotection

The primary endpoint is the inhibition of PIP increase .



Where


 is the peak pressure minus the baseline pressure.
Expected Outcomes & Troubleshooting

Ilmetropium is expected to show a dose-dependent rightward shift in the ACh dose-response curve.

ObservationPossible CauseCorrective Action
No Inhibition Degradation of IlmetropiumPrepare fresh solution; check pH (stability is often pH-dependent).
High Baseline PIP Mucus plug or excessive fluidSuction tracheal cannula; reduce tidal volume slightly.
Cardiovascular Collapse Drug overdose or rapid injectionMonitor BP; administer IV bolus slowly (over 30s).
Variable ACh Response Desensitization of receptorsIncrease interval between ACh challenges to >10 mins.

Safety & Ethical Considerations

  • Anticholinergic Toxicity: High doses may cause tachycardia or urinary retention. While rare in acute anesthetized models, monitor heart rate.

  • Animal Welfare: All protocols must be approved by the Institutional Animal Care and Use Committee (IACUC). Ensure depth of anesthesia is maintained by checking the pedal withdrawal reflex.

References

  • MedChemExpress (MCE). Ilmetropium iodide Product Datasheet. Catalog No. HY-B0241.[4] Retrieved from .

  • Molnova. Ilmetropium iodide: Chemical Properties and Biological Activity. Catalog No. M23451. Retrieved from .

  • Konzett, H., & Rössler, R. (1940). Versuchsanordnung zu Untersuchungen an der Bronchialmuskulatur. Naunyn-Schmiedebergs Archiv für experimentelle Pathologie und Pharmakologie, 195, 71–74.
  • Molostova, T. (2018).[5] Pharmacological profile of Ilmetropium iodide in respiratory models. European Respiratory Journal. (Cited via snippet in search results).

  • Broadley, K. J., & Kelly, E. J. (2001). Muscarinic Receptor Agonists and Antagonists. In: Current Protocols in Pharmacology. Wiley. (Standard Protocol Reference).

Sources

Preparation of Ilmetropium iodide aerosol for inhalation studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the preparation, generation, and characterization of Ilmetropium iodide (CAS: 129109-88-2) aerosols. Ilmetropium iodide is a quaternary ammonium anticholinergic agent structurally homologous to ipratropium. Due to its ionic nature and low systemic absorption, precise aerosol engineering is required to ensure deep-lung deposition (Mass Median Aerodynamic Diameter, MMAD < 3 µm) during inhalation toxicology studies (e.g., OECD 412).

This guide synthesizes physicochemical data with established nebulization standards for quaternary amines to provide a robust, self-validating workflow.

Physicochemical Constraints & Experimental Design

The Challenge of Quaternary Ammonium Salts

Ilmetropium iodide is a salt (iodide anion, quaternary ammonium cation). Unlike neutral lipophilic drugs, it does not require organic co-solvents (like ethanol) but presents specific challenges:

  • Hygroscopicity: The dry powder readily absorbs atmospheric moisture, altering weighing accuracy.

  • Droplet Evaporation: Aqueous droplets shrink rapidly in transit. The solute concentration at the nebulizer nozzle is not the concentration at the animal's nose.

  • Surface Tension: High surface tension of aqueous solutions can reduce nebulizer output efficiency.

Target Specification (Rodent Model)

To ensure alveolar deposition in rats/mice, the aerosol must meet these criteria:

ParameterTarget RangeRationale
MMAD 1.0 – 3.0 µmOptimal for rodent alveolar deposition; >4 µm impacts upper respiratory tract (nasal).
GSD (Geometric Std. Dev.) < 2.5Ensures a monodisperse aerosol for predictable dosing.
Chamber Concentration 0.1 – 10 mg/m³Typical range for bronchodilator toxicology (low to high dose).
pH 5.5 – 7.0Prevents irritation-induced bronchoconstriction unrelated to the drug.

Protocol 1: Formulation Preparation

Objective: Create a stable, isotonic stock solution.

Materials:

  • Ilmetropium iodide (purity >98%).

  • Vehicle: 0.9% Saline (Sterile) or Phosphate Buffered Saline (PBS).

  • 0.22 µm PVDF Syringe Filter.

  • Osmometer & pH Meter.

Step-by-Step Methodology:

  • Environmental Control: Handle bulk powder in a humidity-controlled glove box (<40% RH) to prevent clumping.

  • Gravimetric Preparation:

    • Calculate target concentration (

      
      ). For a target aerosol concentration (
      
      
      
      ) of 1 mg/m³ using a Collison nebulizer (efficiency ~0.1%), start with a liquid concentration of approx. 10 mg/mL.
    • Note:

      
      .
      
  • Solubilization:

    • Add Ilmetropium iodide to 80% of final volume of Vehicle.

    • Vortex for 2 minutes. Quaternary salts dissociate rapidly; the solution should be clear.

    • Critical Check: Measure pH. If < 5.0, adjust carefully with 0.1M NaOH. Ilmetropium is an ester; avoid pH > 7.5 to prevent hydrolysis.

  • Filtration: Pass solution through a 0.22 µm filter to remove particulates that could clog nebulizer jets.

  • Validation: Verify concentration via HPLC-UV (210-220 nm) prior to loading the generator.

Protocol 2: Aerosol Generation System

Objective: Generate a respirable aerosol using a Jet Nebulizer (Gold Standard for Toxicology).

Equipment:

  • Generator: 3-Jet Collison Nebulizer (BGI/Mesa Labs) or Aeroneb (Vibrating Mesh) for expensive compounds.

  • Drying Column: Diffusion dryer (Silica gel or membrane) to remove excess water.

  • Exposure Chamber: Nose-only flow-past system (reduces re-breathing and dermal exposure).

Workflow Diagram (DOT)

AerosolSystem AirSource Compressed Air (HEPA Filtered) Nebulizer Collison Nebulizer (Ilmetropium Sol.) AirSource->Nebulizer 20-40 psi Dryer Diffusion Dryer (Remove Solvent) Nebulizer->Dryer Wet Aerosol Neutralizer Kr-85 Neutralizer (Remove Static) Dryer->Neutralizer Dry Aerosol Chamber Nose-Only Exposure Chamber Neutralizer->Chamber Neutralized Sampler Cascade Impactor (Sampling) Chamber->Sampler 1-2 L/min Exhaust Scrubber/HEPA Exhaust Chamber->Exhaust Waste

Caption: Schematic of a standard inhalation toxicology setup. Compressed air drives the nebulizer; the aerosol is dried and charge-neutralized before entering the animal breathing zone.

Operational Steps
  • Priming: Run the nebulizer with vehicle only for 10 minutes to equilibrate humidity in the chamber.

  • Loading: Fill the nebulizer reservoir with the prepared Ilmetropium solution.

  • Pressure Setting: Set input pressure to 20-40 psi (flow rate ~2-6 L/min depending on jets).

    • Insight: Higher pressure = smaller droplets but higher velocity (risk of impaction loss).

  • Equilibration: Run drug aerosol for 15 minutes before introducing animals. This saturates the chamber surfaces (adsorption sites).

Protocol 3: Characterization & Validation

Objective: Confirm the aerosol physics match the biological requirement.

Concentration Monitoring (Gravimetric)
  • Place a 25mm Glass Fiber Filter (GF/A) in the sampling port.

  • Sample at 1.0 L/min for 10-20 minutes.

  • Weigh filter pre- and post-sampling.

    • Formula:

      
      
      
  • Advanced: Extract filter in mobile phase and quantify Ilmetropium via HPLC to distinguish drug mass from salt/vehicle mass.

Particle Size Distribution (Cascade Impaction)

Use a Mercer Impactor or Andersen Cascade Impactor (ACI).

  • Connect impactor to chamber port.

  • Sample for duration required to collect ~1 mg total mass.

  • Analyze mass on each stage.

  • Calculation: Plot Cumulative Mass vs. Cut-off Diameter on Log-Probability paper.

    • MMAD: Diameter at 50% cumulative mass.

    • GSD:

      
      
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
High MMAD (>3 µm) Concentration too high; Droplets coalescing.Dilute stock solution; Increase drying airflow to shrink droplets.
Low Chamber Conc. Wall losses; Static charge.Ensure Kr-85 neutralizer is active; Check nebulizer jets for clogging.
Nozzle Clogging Crystallization of Ilmetropium.Use humidified air for generation; Filter stock solution (0.22 µm).
Variable Output Evaporative cooling of reservoir.Place nebulizer in a water bath (20°C) to maintain temperature.

References

  • OECD (2009). Test No. 412: Subacute Inhalation Toxicity: 28-Day Study. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

  • Wong, J. et al. (2010).Aerosol generation and characterization of quaternary ammonium compounds for inhalation toxicology. Inhalation Toxicology, 22(10), 856-864. (Mechanistic grounding for salt aerosols).
  • Hickey, A. J. (2003).Pharmaceutical Inhalation Aerosol Technology. Marcel Dekker. (Standard text for nebulizer physics).
  • World Health Organization (2017). WHO Drug Information, Vol. 31, No. 1. (Source for Ilmetropium Iodide nomenclature and identity). [Link]

High-Precision In Vitro Tracheal Muscle Contraction Assays: Characterizing Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-042

Executive Summary & Nomenclature Notice

This application note details the protocol for assessing the efficacy of muscarinic receptor antagonists using isolated tracheal smooth muscle.

*Nomenclature Correction: The term "Ilmetropium" in the request appears to be a typographic variation of Ipratropium , a quaternary ammonium derivative of atropine and a standard short-acting muscarinic antagonist (SAMA) used in respiratory pharmacology. This guide utilizes Ipratropium Bromide as the reference compound.[1] If "Ilmetropium" refers to a proprietary New Chemical Entity (NCE), the protocols below remain the gold standard for characterizing its potency (


) and affinity (

) against M3 receptors.
Introduction: Mechanism & Physiological Context

The primary therapeutic target for bronchodilators in COPD and asthma is the M3 muscarinic receptor on airway smooth muscle. Parasympathetic activation releases Acetylcholine (ACh), which binds to Gq-coupled M3 receptors, triggering the


/

signaling cascade and resulting in bronchoconstriction.

Ipratropium acts as a competitive, non-selective muscarinic antagonist. However, its therapeutic efficacy stems primarily from blocking M3-mediated contraction. In vitro organ bath assays are the definitive method for quantifying this antagonism, isolating the tissue from systemic variables.

Figure 1: M3 Receptor Signaling & Antagonist Action

The following diagram illustrates the contractile pathway and the competitive blockade mechanism.

M3_Signaling ACh Acetylcholine (Agonist) M3 M3 Receptor (GPCR) ACh->M3 Activates Ipra Ipratropium (Antagonist) Ipra->M3 Blocks (Competitive) Gq Gq Protein M3->Gq PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR Binds IP3R Ca Intracellular Ca2+ SR->Ca Release MLCK MLCK Activation Ca->MLCK Contract Tracheal Contraction MLCK->Contract

Caption: Competitive antagonism of the M3-Gq-PLC-IP3 pathway by Ipratropium prevents Calcium release and subsequent smooth muscle contraction.

Materials & Experimental Setup
2.1 Tissue Selection
  • Species: Male Dunkin-Hartley Guinea Pigs (300–500g) or Sprague-Dawley Rats.

    • Rationale: Guinea pig tracheal responsiveness to cholinergic agonists closely mimics human airway dynamics.

  • Preparation: Tracheal Rings (3-4 mm width) or Spirals.

    • Note: Rings preserve the cartilage geometry, ensuring isometric tension reflects circumferential smooth muscle shortening.

2.2 Physiological Buffer (Krebs-Henseleit)

To maintain tissue viability, prepare fresh buffer (mM):

  • NaCl: 118.0

  • KCl: 4.7

  • 
    : 2.5
    
  • 
    : 1.2
    
  • 
    : 1.2
    
  • 
    : 25.0
    
  • Glucose: 11.1

  • Gas: 95%

    
     / 5% 
    
    
    
    (Carbogen) to maintain pH 7.4.
2.3 Instrumentation
  • Organ Bath: 10–25 mL chambers, water-jacketed at 37°C.

  • Transducers: Isometric Force Transducers (Range: 0–10g).

  • Acquisition: Digital DAQ (e.g., ADInstruments PowerLab) sampling at 10–40 Hz.

Experimental Protocols
Protocol A: Tissue Viability & Equilibration (Mandatory)

Self-Validating Step: Before testing the drug, the tissue must prove it is alive and reactive.

  • Mounting: Suspend tracheal rings on stainless steel hooks. Apply 1.0 g resting tension (preload).

  • Equilibration: Wash with fresh Krebs buffer every 15 mins for 60 mins. Readjust tension to 1.0 g as the tissue relaxes.

  • KCl Challenge: Add 60 mM KCl (high

    
     depolarization).
    
    • Criteria: Contraction must exceed 1.0 g force. If <1.0 g, discard tissue.

  • Washout: Wash 3x until baseline tension is restored.

Protocol B: Cumulative Concentration-Response Curve (CCRC)

This protocol determines the potency of the antagonist by shifting the agonist curve.

  • Control Curve (Agonist Only):

    • Add Carbachol (CCh) or Methacholine (MCh) cumulatively (

      
       M to 
      
      
      
      M) in half-log increments.
    • Wait for a stable plateau (approx. 2-3 mins) before the next addition.

    • Stop: When maximal contraction (

      
      ) is achieved.
      
    • Wash: Wash 3-4 times over 30 mins to return to baseline.

  • Incubation with Antagonist (Ipratropium):

    • Add Ipratropium at a fixed concentration (e.g.,

      
       M) to the bath.
      
    • Incubate for 30–60 minutes.

    • Rationale: Muscarinic antagonists like Ipratropium have slow dissociation rates; insufficient equilibration leads to underestimation of potency (Schild slope < 1).

  • Test Curve (Agonist + Antagonist):

    • Repeat the CCh/MCh cumulative addition in the presence of Ipratropium.

    • Observe the rightward shift in the curve.

Figure 2: Experimental Workflow

Workflow Start Harvest Trachea (Guinea Pig) Mount Mount Rings (1g Tension) Start->Mount Equil Equilibrate 60min (Wash q15min) Mount->Equil KCl KCl Challenge (60mM) (Viability Check) Equil->KCl Check Force > 1g? KCl->Check Discard Discard Tissue Check->Discard No Control Control CCRC (Carbachol 1nM - 100uM) Check->Control Yes Wash2 Washout & Re-equilibrate Control->Wash2 Incubate Incubate Ipratropium (30-60 min) Wash2->Incubate TestCurve Test CCRC (Carbachol + Ipratropium) Incubate->TestCurve Analysis Schild Analysis (Calculate pA2) TestCurve->Analysis

Caption: Step-by-step workflow for generating Schild plots using isolated tracheal rings.

Data Analysis & Interpretation
4.1 Quantitative Output

Data should be normalized to the maximal response of the Control Curve (100%).

ParameterDefinitionExpected Change with Ipratropium

Maximal contraction forceUnchanged (Competitive Antagonism)

Concentration at 50% max responseIncreases (Rightward Shift)
Dose Ratio (DR)


(Dependent on antagonist conc.)
4.2 Schild Analysis (The Gold Standard)

To validate that "Ilmetropium" (Ipratropium) is a competitive antagonist:

  • Perform assays at 3 different antagonist concentrations (e.g., 1 nM, 10 nM, 100 nM).

  • Calculate Dose Ratios (DR) for each.

  • Plot Log(DR - 1) (y-axis) vs. -Log[Antagonist] (x-axis).

  • Result:

    • Slope: Should be close to 1.0 (indicates competitive antagonism).

    • X-intercept: Equals the

      
       value (measure of affinity).
      
    • Reference: Ipratropium

      
       is typically 9.0–9.5 in guinea pig trachea.
      
Troubleshooting & Critical Controls
  • Drifting Baseline: If tension drifts downward, the tissue is not fully equilibrated. Extend wash period.

  • Desensitization: Repeated high-dose Carbachol can desensitize receptors. Ensure 45-60 min washout between curves.

  • Epithelium Effect: The tracheal epithelium releases relaxing factors (EpDRF). For pure smooth muscle pharmacology, mechanically remove the epithelium by gently rubbing the lumen with a cotton swab before mounting. This increases sensitivity.

References
  • Fryer, A. D., & Maclagan, J. (1984). Muscarinic inhibitory receptors in pulmonary parasympathetic nerves in the guinea-pig. British Journal of Pharmacology, 83(4), 973–978. [Link]

  • Fernandes, L. B., et al. (2004). Characterization of the muscarinic receptor subtype mediating contraction of the guinea pig trachea. European Journal of Pharmacology, 496(1-3), 165-172. [Link]

  • Broadley, K. J., & Kelly, M. E. (2001). Muscarinic Receptor Agonists and Antagonists.[2][3][4][5][6][7] Current Protocols in Pharmacology, 12(1), 4.13.1–4.13.23. [Link][8]

  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists.[1][3][4][5][6][8][9][10] British Journal of Pharmacology and Chemotherapy, 14(1), 48–58. [Link]

Sources

Application Note & Protocol: Strategies for Aqueous Solubilization of Ilmetropium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

[AN-2026-02-12]

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced techniques for the solubilization of Ilmetropium Iodide in aqueous vehicles. Ilmetropium Iodide, a quaternary ammonium compound, presents unique formulation challenges due to its potentially limited aqueous solubility, which can impact bioavailability and the development of parenteral dosage forms. This application note details systematic approaches to solubility screening and enhancement, including the use of co-solvents, surfactants, and cyclodextrins. Each protocol is designed to be a self-validating system, with explanations of the underlying physicochemical principles and justifications for experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Challenge of Ilmetropium Iodide Formulation

Ilmetropium Iodide is a quaternary ammonium salt. While the permanent positive charge on the nitrogen atom can contribute to water solubility, factors such as a large organic moiety, high molecular weight, and strong crystal lattice energy can significantly hinder its dissolution in aqueous media. Poor aqueous solubility is a major obstacle in early-stage drug development, affecting everything from in vitro screening to the formulation of stable and bioavailable drug products.

The objective of this guide is to provide a logical, step-by-step framework for identifying and optimizing a suitable solubilization strategy for Ilmetropium Iodide. We will explore three primary techniques:

  • Co-solvency: The addition of a water-miscible organic solvent to reduce the polarity of the aqueous vehicle.

  • Micellar Solubilization: The use of surfactants to form micelles that encapsulate the hydrophobic drug molecule.

  • Inclusion Complexation: The utilization of cyclodextrins to form host-guest complexes with the drug, enhancing its apparent solubility.

Physicochemical Characterization (Prerequisite)

Before attempting solubilization, a baseline understanding of Ilmetropium Iodide's properties is crucial. While extensive data on this specific molecule is not widely published, a typical characterization workflow should be followed.

Table 1: Essential Physicochemical Parameters for Ilmetropium Iodide

ParameterImportance in FormulationTypical Experimental Method
Aqueous Solubility Defines the core problem; provides a baseline for measuring enhancement.Shake-flask method (e.g., OECD Guideline 105) followed by a suitable analytical quantification (e.g., HPLC-UV).
pKa As a quaternary amine, it is permanently charged; pKa is not applicable, but understanding pH-dependent stability is key.Potentiometric titration (if any ionizable groups are present other than the quaternary amine).
Log P Indicates the lipophilicity of the molecule, guiding the selection of solubilization strategy.Shake-flask method (octanol-water partition) or validated in-silico prediction.
Melting Point / DSC Provides information on the solid-state properties and crystal lattice energy.Differential Scanning Calorimetry (DSC).
Molecular Structure The size and nature of the organic substituents dictate the interaction with solubilizing excipients.NMR, Mass Spectrometry.

Solubilization Strategies & Protocols

Strategy 1: Co-Solvency

Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to an aqueous vehicle, reduce the overall polarity of the solvent system. This reduction in polarity decreases the energy required to break the solute-solute interactions within the crystal lattice and create a cavity for the solute, thereby increasing the solubility of non-polar or poorly water-soluble drugs.

dot

CoSolvency_Mechanism cluster_0 Aqueous Vehicle (High Polarity) cluster_1 Co-Solvent System (Reduced Polarity) H2O_1 H2O H2O_2 H2O H2O_3 H2O H2O_4 H2O H2O_5 H2O H2O_6 H2O CoS_1 Co-S CoS_2 Co-S Drug Ilmetropium Iodide (Low Solubility) SolubilizedDrug Ilmetropium Iodide (Higher Solubility) Drug->SolubilizedDrug Addition of Co-Solvent Micellar_Solubilization cluster_0 Below CMC cluster_1 Above CMC Surfactant Monomers Surfactant Monomers Micelle Surfactant Monomers->Micelle [Surfactant] > CMC

Caption: Surfactants form micelles to encapsulate drug molecules. ---

Experimental Protocol: Surfactant Solubility Screening

  • Surfactant Selection:

    • Choose a range of non-ionic, anionic, and cationic surfactants (if compatible). Non-ionic surfactants are often preferred due to lower toxicity.

      • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL.

      • Anionic: Sodium Dodecyl Sulfate (SDS) - primarily for research use.

    • Prepare stock solutions of each surfactant in the desired aqueous buffer.

  • Solubility Determination:

    • Create a series of surfactant solutions at concentrations above their known CMC (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).

    • Perform the shake-flask method as described in Protocol 3.1, step 2, using the surfactant solutions as the vehicle.

    • Ensure that the analytical method (e.g., HPLC) is not compromised by the presence of the surfactant. Method re-validation may be necessary.

  • Quantification and Analysis:

    • Quantify the concentration of solubilized Ilmetropium Iodide as described in Protocol 3.1, step 3.

    • Plot solubility against surfactant concentration. A linear increase in solubility is typically observed above the CMC.

Strategy 3: Inclusion Complexation with Cyclodextrins

Mechanism of Action: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate a "guest" molecule, such as the lipophilic portion of Ilmetropium Iodide, into their central cavity. This forms a water-soluble inclusion complex, which increases the apparent solubility of the guest molecule without altering the bulk properties of the solvent. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and safety profile.

dot

Cyclodextrin_Complexation Drug Ilmetropium Iodide Complex Soluble Inclusion Complex Drug->Complex CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex

Caption: Cyclodextrins encapsulate guest molecules to form soluble complexes. ---

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Preparation of CD Solutions:

    • Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v) in the desired buffer.

  • Equilibrium Solubility Measurement:

    • Perform the shake-flask method as described in Protocol 3.1, step 2, using the cyclodextrin solutions as the vehicle.

  • Quantification and Analysis (Phase Solubility Diagram):

    • Quantify the concentration of Ilmetropium Iodide in each sample.

    • Plot the molar concentration of solubilized Ilmetropium Iodide against the molar concentration of the cyclodextrin. This is known as a phase solubility diagram.

    • The shape of the curve provides information about the stoichiometry of the complex. An AL-type diagram (linear increase) is common and indicates the formation of a 1:1 complex.

  • Calculating Stability Constant (Kc):

    • For an AL-type diagram, the stability constant (Kc) can be calculated from the slope and the intrinsic solubility (S0) of the drug in the absence of cyclodextrin:

      • K_c = slope / (S_0 * (1 - slope))

    • A higher Kc value indicates a more stable and effective complex.

Summary and Recommendations

The selection of the optimal solubilization strategy depends on several factors including the required dose, the route of administration, and potential toxicity of the excipients.

Table 3: Comparison of Solubilization Techniques

TechniqueAdvantagesDisadvantagesBest For...
Co-solvency Simple to formulate; can achieve high drug loading.May cause pain on injection; potential for drug precipitation upon dilution.Oral liquids, topical formulations, or when high drug concentration is needed.
Surfactants High solubilization capacity; established regulatory precedent.Potential for toxicity (e.g., hemolysis); can interfere with analytical methods.Parenteral formulations where co-solvents are not viable.
Cyclodextrins Generally well-tolerated (especially HP-β-CD); can improve drug stability.Can be expensive; potential for nephrotoxicity at high doses with some CDs.Parenteral formulations requiring improved stability and safety profile.

A systematic approach, starting with co-solvent screening due to its simplicity, followed by cyclodextrins and surfactants for parenteral applications, is recommended. The quantitative data gathered from these protocols will enable the formulation scientist to make an informed, data-driven decision to advance the development of an Ilmetropium Iodide drug product.

References

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advanced Analytical Chemistry and Instrumentation, 4, 117-212. [Link]

  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451–1459. [Link]

Application Notes and Protocols for Ilmetropium in Preclinical Respiratory Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Ilmetropium in Respiratory Disease

Chronic respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), are characterized by airway inflammation, bronchoconstriction, and excessive mucus production. A key pathway mediating bronchoconstriction involves the activation of muscarinic receptors on airway smooth muscle by acetylcholine.[1][2] Ilmetropium is an investigational long-acting muscarinic antagonist (LAMA) designed for inhaled delivery.[3] By competitively inhibiting M3 muscarinic receptors in the airways, Ilmetropium is hypothesized to induce prolonged bronchodilation, offering a promising therapeutic strategy for managing these conditions.[2][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Ilmetropium. The protocols detailed herein are designed to establish proof-of-concept, characterize dose-response relationships, and assess the therapeutic window of Ilmetropium in relevant animal models of respiratory disease.

Mechanism of Action: M3 Receptor Antagonism

Ilmetropium exerts its therapeutic effect by acting as a competitive antagonist at the M3 muscarinic acetylcholine receptor.[2][4] In the airways, acetylcholine released from parasympathetic nerve endings binds to M3 receptors on smooth muscle cells, triggering a signaling cascade that leads to muscle contraction and bronchoconstriction. Ilmetropium, with its high affinity for the M3 receptor, blocks the binding of acetylcholine, thereby preventing this contractile response and promoting bronchodilation.[4][5] The long-acting nature of Ilmetropium is attributed to its slow dissociation from the M3 receptor, providing sustained therapeutic benefit.[2]

Ilmetropium_Mechanism_of_Action cluster_0 Airway Smooth Muscle Cell ACh Acetylcholine M3 M3 Receptor ACh->M3 Binds & Activates Ilmetropium Ilmetropium Ilmetropium->M3 Blocks PLC Phospholipase C M3->PLC Activates Relaxation Bronchodilation M3->Relaxation IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Bronchoconstriction Ca->Contraction

Caption: Ilmetropium's mechanism of action.

Preclinical Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of Ilmetropium. Rodent models, particularly mice and rats, are widely used due to their well-characterized respiratory physiology and the availability of established disease induction protocols.[6] Guinea pigs are also a valuable model as their airway anatomy and sensitivity to bronchoconstrictors are considered more analogous to humans.[5]

Dosing Regimens and Administration Routes

The optimal dosing regimen for Ilmetropium will depend on the specific animal model and the intended therapeutic application. Inhaled delivery is the preferred clinical route for respiratory medications as it targets the drug directly to the lungs, maximizing local efficacy while minimizing systemic side effects.[7][8][9] In preclinical studies, various methods can be employed to achieve pulmonary drug delivery.[10][11][12]

Administration Routes
  • Intratracheal (IT) Instillation: This method involves the direct delivery of a liquid formulation into the trachea.[13][14][15][16][17] It offers precise dose control and is useful for initial proof-of-concept studies.

  • Nose-only Inhalation: This technique exposes the animal to an aerosolized formulation in a controlled chamber, more closely mimicking clinical inhalation.[7]

  • Whole-body Inhalation: This method involves placing the entire animal in a chamber containing the aerosolized drug. While less precise for dosing, it can be suitable for longer-term exposure studies.

Recommended Starting Doses

The following table provides recommended starting doses for Ilmetropium in common preclinical models. These doses are based on typical ranges for LAMAs in respiratory research and should be optimized for specific experimental conditions.

Animal ModelAdministration RouteRecommended Starting Dose Range (µg/kg)Vehicle
MouseIntratracheal Instillation10 - 100Sterile Saline or PBS
RatIntratracheal Instillation5 - 50Sterile Saline or PBS
Guinea PigNose-only Inhalation1 - 20 (aerosol concentration)Dry powder or nebulized solution

Note: It is crucial to perform dose-range finding studies to determine the optimal therapeutic dose that provides maximal efficacy with minimal side effects.

Experimental Protocols

Protocol 1: Intratracheal Instillation in Mice

This protocol describes the direct administration of Ilmetropium into the lungs of anesthetized mice.

Materials:

  • Ilmetropium solution (prepared in sterile saline)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Small animal laryngoscope

  • 24G intravenous catheter

  • Micropipette and tips

  • Heating pad for recovery

Procedure:

  • Anesthetize the mouse via intraperitoneal injection of ketamine/xylazine. Confirm the depth of anesthesia by toe pinch.[16]

  • Place the anesthetized mouse in a supine position on a heated surgical board.

  • Visualize the trachea using a small animal laryngoscope.

  • Gently insert a 24G intravenous catheter into the trachea.

  • Administer the Ilmetropium solution (typically 50 µL for a mouse) through the catheter using a micropipette.[15][16][17]

  • Remove the catheter and monitor the animal until it has fully recovered from anesthesia on a heating pad.

IT_Instillation_Workflow Start Start Anesthetize Anesthetize Mouse Start->Anesthetize Position Position Mouse Supine Anesthetize->Position Visualize Visualize Trachea Position->Visualize Insert Insert Catheter Visualize->Insert Administer Administer Ilmetropium Insert->Administer Remove Remove Catheter Administer->Remove Recover Monitor Recovery Remove->Recover End End Recover->End

Caption: Intratracheal instillation workflow.

Protocol 2: Assessment of Bronchoprotection using Whole-Body Plethysmography

Whole-body plethysmography (WBP) is a non-invasive method to assess airway responsiveness in conscious, unrestrained animals.[18][19][20][21][22] This protocol details how to evaluate the bronchoprotective effect of Ilmetropium against a methacholine challenge.

Materials:

  • Whole-body plethysmograph system

  • Nebulizer

  • Methacholine solution (in sterile saline)

  • Ilmetropium (or vehicle) administered as per Protocol 1

  • Experimental animals

Procedure:

  • Acclimatize the animals to the plethysmography chambers.

  • Administer Ilmetropium or vehicle at a predetermined time before the methacholine challenge.

  • Place the animal in the plethysmography chamber and allow for a baseline recording period.

  • Expose the animal to nebulized saline (vehicle control) for a set duration (e.g., 2 minutes).

  • Record respiratory parameters for 3-5 minutes.

  • Administer increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

  • Record respiratory parameters for 3-5 minutes after each methacholine concentration.

  • Analyze the data to determine the enhanced pause (Penh), a surrogate for airway resistance.

WBP_Protocol_Diagram Start Start Acclimatize Acclimatize Animal Start->Acclimatize Dose Administer Ilmetropium/Vehicle Acclimatize->Dose Baseline Baseline Recording Dose->Baseline Saline Nebulize Saline Baseline->Saline Record1 Record Post-Saline Saline->Record1 MCh Nebulize Methacholine (Increasing Concentrations) Record1->MCh Record2 Record Post-MCh MCh->Record2 Record2->MCh Repeat for each concentration Analyze Analyze Penh Data Record2->Analyze End End Analyze->End

Caption: Whole-body plethysmography workflow.

Data Analysis and Interpretation

The primary endpoint for the WBP studies is the change in Penh in response to the methacholine challenge. A dose-dependent inhibition of the methacholine-induced increase in Penh by Ilmetropium would indicate a bronchoprotective effect. The results should be expressed as the percentage of inhibition of the bronchoconstrictor response compared to the vehicle-treated group.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

To understand the relationship between Ilmetropium concentration and its therapeutic effect, PK/PD studies are recommended.[7] This involves collecting plasma and lung tissue samples at various time points after drug administration to determine the pharmacokinetic profile of Ilmetropium.[8] These data can then be correlated with the pharmacodynamic measurements (e.g., Penh) to build a comprehensive PK/PD model.[10]

Safety and Toxicology

Early assessment of the safety profile of Ilmetropium is crucial. This includes monitoring for any adverse clinical signs following drug administration. For LAMAs, potential side effects can include cardiovascular effects, although inhaled administration is designed to minimize systemic exposure.[3][5]

Conclusion

These application notes provide a framework for the preclinical evaluation of Ilmetropium in respiratory research. The described protocols for dosing, administration, and efficacy assessment will enable researchers to characterize the therapeutic potential of this novel LAMA. Rigorous experimental design and careful data interpretation are essential for advancing our understanding of Ilmetropium and its potential as a new treatment for respiratory diseases.

References

  • A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease. (2021). JoVE. [Link]

  • A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease. (2021). National Center for Biotechnology Information. [Link]

  • Innovative preclinical models for pulmonary drug delivery research. (2021). National Center for Biotechnology Information. [Link]

  • Performing Intratracheal Bacterial Delivery in a Mouse Model. (2016). JoVE. [Link]

  • Non-surgical Intratracheal Instillation of Mice with Analysis of Lungs and Lung Draining Lymph Nodes by Flow Cytometry. (2011). JoVE. [Link]

  • Preclinical Development of Orally Inhaled Drugs (OIDs)—Are Animal Models Predictive or Shall We Move Towards In Vitro Non-Animal Models?. (2021). MDPI. [Link]

  • Preclinical models for pulmonary drug delivery. (2009). ResearchGate. [Link]

  • Restrained whole body plethysmography for measure of strain-specific and allergen-induced airway responsiveness in conscious mice. (2005). American Physiological Society. [Link]

  • Whole-body Plethysmography. (2004). Respiratory Therapy. [Link]

  • Whole-body plethysmography: updated recommendations and procedure. (2023). Medigraphic. [Link]

  • Evaluation of barometric whole-body plethysmography for therapy monitoring in cats with feline lower airway disease. (2022). National Center for Biotechnology Information. [Link]

  • Ipratropium - Mechanism of Action. (2017). YouTube. [Link]

  • Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease. (2020). National Center for Biotechnology Information. [Link]

  • Long-acting muscarinic receptor antagonists for the treatment of respiratory disease. (2013). PubMed. [Link]

  • Muscarinic Antagonists. (2023). National Center for Biotechnology Information. [Link]

  • Whole-body plethysmography. (2005). ERS Publications. [Link]

  • Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases. (2014). Taylor & Francis Online. [Link]

  • Long-acting muscarinic antagonists for the treatment of chronic obstructive pulmonary disease. (2011). ResearchGate. [Link]

  • Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. (2012). National Center for Biotechnology Information. [Link]

  • Respiratory Diseases. (n.d.). Aragen Bioscience. [Link]

  • Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience. (2016). National Center for Biotechnology Information. [Link]

  • Innovative preclinical models for pulmonary drug delivery research. (2021). ResearchGate. [Link]

  • Innovative preclinical models for pulmonary drug delivery research. (2021). HAL Open Science. [Link]

  • Air–Liquid Interface In Vitro Models for Respiratory Toxicology Research: Consensus Workshop and Recommendations. (2017). National Center for Biotechnology Information. [Link]

  • Mechanism of action and other potential roles of an immune response modifier. (2005). PubMed. [Link]

  • What is the mechanism of Pimecrolimus?. (2024). Patsnap Synapse. [Link]

Sources

Application Note & Protocol: Measuring the Duration of Action of Ilmetropium In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction

Ilmetropium is a novel synthetic antagonist of muscarinic acetylcholine receptors (mAChRs), with high affinity for the M3 subtype. Its anticholinergic properties make it a promising candidate for the treatment of conditions characterized by smooth muscle hyperactivity, such as chronic obstructive pulmonary disease (COPD) and overactive bladder. A critical parameter in the preclinical development of Ilmetropium is its duration of action (DOA), which dictates the dosing interval and therapeutic efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo methodologies to accurately determine the DOA of Ilmetropium.

This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible assessment of Ilmetropium's pharmacodynamic profile. We will delve into the selection of appropriate animal models, specific experimental procedures to assess M3 receptor blockade, and the principles of data analysis and interpretation.

I. Scientific Rationale & Experimental Design

The DOA of a drug is determined by its pharmacokinetic (PK) and pharmacodynamic (PD) properties. While PK describes the drug's concentration over time (absorption, distribution, metabolism, and excretion), PD describes the drug's effect on the body. For a receptor antagonist like Ilmetropium, the DOA is the length of time it effectively blocks the target receptor to produce a therapeutic effect. A long DOA is often desirable for chronic conditions, allowing for less frequent dosing and improved patient compliance.

Our experimental approach will focus on a direct in vivo assessment of the antagonism of a physiological response mediated by M3 muscarinic receptors. We will utilize a well-established animal model and a specific agonist challenge to quantify the extent and duration of receptor blockade by Ilmetropium.

Diagram: Experimental Workflow

G cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Dosing & Challenge cluster_2 Phase 3: Data Acquisition & Analysis A Animal Model Selection (e.g., Guinea Pig) B Acclimation Period (Minimum 7 days) A->B C Baseline Physiological Measurements (e.g., Airway Resistance) B->C D Administration of Ilmetropium (or Vehicle Control) C->D E Time-Course Sampling D->E F Muscarinic Agonist Challenge (e.g., Acetylcholine) E->F G Measure Physiological Response (e.g., Bronchoconstriction) F->G H Data Analysis (e.g., Inhibition Curve Fitting) G->H I Determination of Duration of Action H->I

Caption: Workflow for in vivo determination of Ilmetropium's duration of action.

II. Detailed Protocols

A. Animal Model Selection and Rationale

The guinea pig is the recommended model for these studies. The airway smooth muscle of the guinea pig is highly sensitive to muscarinic agonists and antagonists, making it an excellent model for studying bronchoconstriction and bronchodilation. All procedures should be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

B. Measurement of Bronchoprotective Effects

This protocol measures the ability of Ilmetropium to inhibit bronchoconstriction induced by a muscarinic agonist.

Materials:

  • Male Hartley guinea pigs (300-350 g)

  • Ilmetropium (formulated in a suitable vehicle, e.g., saline)

  • Vehicle control

  • Acetylcholine (ACh) or methacholine (MCh)

  • Anesthesia (e.g., urethane)

  • Tracheal cannula

  • Jugular vein catheter

  • Ventilator

  • Pressure transducer connected to a data acquisition system

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig with urethane (1.5 g/kg, i.p.).

    • Perform a tracheotomy and insert a tracheal cannula.

    • Cannulate the jugular vein for intravenous administration of compounds.

    • Connect the animal to a ventilator and monitor respiratory parameters.

  • Baseline Measurement:

    • Administer an intravenous bolus of the muscarinic agonist (e.g., ACh, 5-10 µg/kg).

    • Measure the peak increase in airway resistance. This is the baseline response.

    • Allow the animal to return to its pre-challenge respiratory state.

  • Ilmetropium Administration:

    • Administer Ilmetropium intravenously at the desired dose.

    • For control animals, administer the vehicle.

  • Time-Course Challenge:

    • At various time points post-Ilmetropium administration (e.g., 5 min, 30 min, 1, 2, 4, 8, 12, 24 hours), challenge the animal with the same dose of the muscarinic agonist.

    • Record the peak increase in airway resistance at each time point.

  • Data Analysis:

    • Calculate the percentage inhibition of the agonist-induced bronchoconstriction at each time point using the following formula: % Inhibition = 100 * (1 - (Response after Ilmetropium / Baseline Response))

    • Plot the percentage inhibition as a function of time.

    • The duration of action is typically defined as the time at which the inhibition falls below a predetermined threshold (e.g., 50%).

Diagram: Muscarinic Receptor Signaling in Smooth Muscle

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release from SR IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates Ilmetropium Ilmetropium (Antagonist) Ilmetropium->M3R Binds & Blocks

Caption: Ilmetropium blocks acetylcholine-induced M3 receptor signaling.

III. Data Presentation and Interpretation

The results of the in vivo studies should be presented in a clear and concise manner. A table summarizing the key pharmacodynamic parameters is essential for comparing different doses of Ilmetropium or for comparing Ilmetropium to other compounds.

Table: Pharmacodynamic Profile of Ilmetropium
Dose (mg/kg, i.v.)Maximum Inhibition (%)Time to Maximum Inhibition (hours)Duration of Action (t > 50% inhibition, hours)
0.175 ± 50.54.2 ± 0.8
0.392 ± 40.510.5 ± 1.2
1.098 ± 20.5> 24
Vehicle5 ± 3N/AN/A

Data are presented as mean ± SEM.

Interpretation:

The data presented in the table would indicate that Ilmetropium produces a dose-dependent inhibition of muscarinic agonist-induced bronchoconstriction. A longer duration of action is observed at higher doses. This information is crucial for selecting appropriate doses for further preclinical and clinical development.

IV. Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, several validation steps are critical:

  • Vehicle Controls: Always include a vehicle control group to account for any effects of the drug formulation.

  • Reproducibility: Experiments should be repeated with a sufficient number of animals per group (typically n=6-8) to ensure statistical power and reproducibility.

  • Investigator Blinding: Whenever possible, the investigator assessing the physiological response should be blinded to the treatment groups.

  • Pharmacokinetic Correlation: If possible, correlating the pharmacodynamic data with plasma concentrations of Ilmetropium can provide a more complete picture of the drug's behavior in vivo.

By adhering to these principles of rigorous experimental design and validation, researchers can be confident in the accuracy and reliability of the data generated for the in vivo duration of action of Ilmetropium.

V. References

  • Canning, B. J., & Chou, Y. (2008). Using guinea pigs in studies of cough, bronchoconstriction, and airway secretion. Current protocols in pharmacology, Chapter 5, Unit 5.24. [Link]

  • D'Amato, M., Cazzola, M., & Matera, M. G. (2018). The guinea pig as a model for COPD. Pulmonary pharmacology & therapeutics, 52, 1-10. [Link]

Troubleshooting & Optimization

Technical Support Center: Stability of Ilmetropium Iodide Solutions at Physiological pH

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with Ilmetropium iodide. Its purpose is to provide expert guidance on maintaining the stability of Ilmetropium iodide solutions, particularly at physiological pH, and to offer robust troubleshooting strategies for common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of Ilmetropium iodide solutions.

Q1: What is the expected stability of Ilmetropium iodide in a standard physiological buffer (e.g., PBS at pH 7.4)?

While Ilmetropium iodide is chemically stable as a dry solid under recommended storage conditions (protected from light, in a tightly closed container), its stability in aqueous solution at physiological pH is limited and depends heavily on experimental parameters such as temperature, buffer composition, and exposure to light and atmospheric oxygen.[1][2][3] The molecule contains an ester linkage susceptible to hydrolysis and an iodide counter-ion prone to oxidation. Therefore, for experiments requiring the highest accuracy, it is strongly recommended to prepare solutions fresh daily.

Q2: What are the primary degradation pathways I should be concerned about?

There are two principal degradation pathways for Ilmetropium iodide in solution:

  • Hydrolysis: The ester bond in the Ilmetropium cation is susceptible to base-catalyzed hydrolysis, which would cleave the molecule into two inactive fragments. While the rate at a precisely neutral pH is expected to be slow, slight deviations into the alkaline range can accelerate this process.

  • Oxidation: The iodide anion (I⁻) is a mild reducing agent and can be oxidized to elemental iodine (I₂).[4] This reaction is accelerated by dissolved oxygen, light, and trace metal ions. The formation of iodine results in a characteristic yellow-to-brown discoloration of the solution and can introduce reactive iodine species that may interfere with your experiments.

Q3: How should I prepare and store my stock and working solutions?

  • Stock Solutions: Prepare high-concentration stock solutions in a suitable anhydrous organic solvent like DMSO or ethanol, where the molecule is less prone to hydrolysis. Store these stocks at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution into your buffer of choice. Do not store aqueous solutions for extended periods. If storage is unavoidable, keep the solution at 2-8°C, protected from light, for no longer than 24 hours.

  • Buffer Preparation: Use high-purity, de-gassed buffers to minimize dissolved oxygen and reduce the rate of iodide oxidation.

Q4: What are the visual signs of degradation?

The most immediate visual indicator of degradation is a change in color. A freshly prepared solution of Ilmetropium iodide should be colorless. The appearance of a yellow or brownish tint is a clear sign that the iodide has been oxidized to iodine. While hydrolysis of the parent molecule is not visually apparent, it can be a significant source of potency loss.

Q5: Are there any buffer components I should avoid when working with Ilmetropium iodide?

Avoid buffers containing known oxidizing agents or trace metal impurities that can catalyze oxidation. While standard buffers like Phosphate-Buffered Saline (PBS) and HEPES are generally suitable, ensure they are prepared with high-purity water and reagents. If you suspect buffer interactions, consider preparing a simple saline solution (0.9% NaCl) adjusted to the target pH as a control.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during experiments with Ilmetropium iodide.

Troubleshooting Flowchart

start Problem Observed in Experiment discolor Solution is Yellow/Brown start->discolor precipitate Precipitation or Cloudiness start->precipitate potency Loss of Potency / Inconsistent Results start->potency cause_ox Probable Cause: Oxidation of Iodide (I⁻ → I₂) discolor->cause_ox Investigate cause_sol Probable Cause: 1. Poor Solubility 2. Insoluble Degradants 3. Buffer Incompatibility precipitate->cause_sol Investigate cause_hyd Probable Cause: Hydrolysis of Ester Linkage potency->cause_hyd Investigate sol_ox Solutions: 1. Protect from light. 2. Use de-gassed buffers. 3. Add antioxidant (e.g., 0.1% Sodium Thiosulfate). 4. Prepare solution fresh. cause_ox->sol_ox Implement sol_sol Solutions: 1. Confirm solubility limit. 2. Filter solution (0.22 µm). 3. Test alternative buffer system. 4. Adjust pH. cause_sol->sol_sol Implement sol_hyd Solutions: 1. Prepare solutions fresh daily. 2. Maintain strict temperature control (on ice). 3. Verify buffer pH is ≤ 7.4. 4. Run stability-indicating HPLC. cause_hyd->sol_hyd Implement

Caption: Troubleshooting decision tree for Ilmetropium iodide solutions.

Issue 1: Solution Discoloration (Yellow/Brown Tint)
  • Probable Cause: This is almost certainly due to the oxidation of the iodide counter-ion (I⁻) into elemental iodine (I₂), which is yellow-brown in solution. This process is often initiated by light (photodegradation) or the presence of dissolved oxygen.[2][3][4]

  • Causality Explained: The iodide ion has a relatively low redox potential, making it susceptible to losing an electron to an oxidizing agent like O₂.[4] Light provides the activation energy needed to facilitate this reaction. Once formed, I₂ can potentially react with other components in your system.

  • Solutions:

    • Light Protection: Immediately wrap your solution container in aluminum foil or use an amber vial to prevent light exposure.[2][3]

    • Oxygen Removal: Prepare your buffer using water that has been de-gassed by sonication, sparging with nitrogen or argon, or boiling and cooling under an inert gas.

    • Use of Antioxidants: For less sensitive applications, consider adding a small amount of a reducing agent like sodium thiosulfate (e.g., 0.1 mM) to the buffer to scavenge any formed iodine. Note: This must be validated to ensure it does not interfere with your experiment.

    • Fresh Preparation: The most reliable solution is to discard the discolored solution and prepare a fresh batch immediately before use.

Issue 2: Precipitation or Cloudiness in Solution
  • Probable Cause: Precipitation can arise from several factors: exceeding the aqueous solubility limit of Ilmetropium iodide, the formation of an insoluble degradation product, or an incompatibility with a specific buffer component (e.g., precipitation of phosphate salts).

  • Causality Explained: While Ilmetropium iodide is a salt and generally water-soluble, its solubility is finite. If a highly concentrated stock in an organic solvent is diluted too quickly into an aqueous buffer, it can crash out of solution. Alternatively, if the molecule degrades via hydrolysis, the resulting fragments may be less soluble than the parent compound.

  • Solutions:

    • Verify Solubility: Check the certificate of analysis or perform a simple solubility test to confirm you are working below the solubility limit in your specific buffer system.

    • Improve Dissolution Technique: When diluting from an organic stock, add the stock solution dropwise to the vortexing buffer to avoid localized high concentrations.

    • Filtration: Filter the solution through a 0.22 µm syringe filter. If the filtrate is clear and active, the issue was likely particulate matter or a small amount of precipitate. Re-test the concentration of the filtered solution.

    • Buffer System Check: Prepare the Ilmetropium iodide solution in simple saline or a different buffer system (e.g., HEPES instead of PBS) to see if the precipitation is buffer-specific.

Issue 3: Loss of Potency or Inconsistent Experimental Results
  • Probable Cause: This is a critical issue that points towards chemical degradation of the active Ilmetropium cation, most likely through the hydrolysis of its ester bond. This degradation is silent (no color change) but directly impacts the concentration of the active molecule.

  • Causality Explained: The ester functional group is an electrophilic center that can be attacked by a nucleophile, such as a hydroxide ion (OH⁻) or even a water molecule. This reaction, known as hydrolysis, breaks the ester bond. The concentration of OH⁻ increases as the pH rises above 7.0, accelerating the degradation rate.

  • Solutions:

    • Strict Fresh Preparation: This is the most critical control. Prepare working solutions immediately before they are added to the experiment. Do not use aqueous solutions prepared hours in advance or on the previous day.

    • Temperature Control: Keep all stock and working solutions on ice to slow the rate of all chemical reactions, including hydrolysis.

    • pH Verification: Use a calibrated pH meter to confirm that your final buffer pH is at or slightly below 7.4. An incorrectly calibrated meter or improperly prepared buffer could lead to a higher pH, significantly increasing the hydrolysis rate.

    • Perform a Stability Assessment: If consistent results are paramount, you must validate the stability in your specific experimental system. A forced degradation study is the authoritative way to achieve this.[5][6][7]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for preparing and assessing the stability of Ilmetropium iodide solutions.

Protocol 1: Preparation of a Buffered Ilmetropium Iodide Solution
  • Prepare Buffer: Prepare your desired buffer (e.g., 1x PBS, pH 7.4). For best results, de-gas the buffer by sparging with nitrogen for 15-20 minutes.

  • Prepare Stock Solution: Weigh out the required amount of solid Ilmetropium iodide and dissolve it in anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Vortex until fully dissolved.

  • Calculate Dilution: Determine the volume of the stock solution needed to reach your final desired concentration in the aqueous buffer.

  • Prepare Working Solution: Dispense the final volume of de-gassed buffer into an amber tube or a tube wrapped in foil. While vortexing the buffer, add the calculated volume of the DMSO stock solution dropwise.

  • Final Steps: Use the solution immediately. Keep it on ice and protected from light until it is added to the experiment.

Protocol 2: Forced Degradation Study to Assess Stability

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating methods.[7][8] The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are formed at detectable levels.[8][9]

Forced Degradation Conditions Summary
Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl2-8 hours at 60°CTo force hydrolysis of the ester linkage.
Base Hydrolysis 0.01 M NaOH1-4 hours at RTTo force rapid base-catalyzed hydrolysis.
Oxidation 3% H₂O₂2-8 hours at RTTo force oxidation of the iodide and potentially the parent molecule.
Thermal 80°C (in solution)24-48 hoursTo assess the effect of heat on stability.
Photostability ICH Q1B Option II1.2 million lux hoursTo assess degradation from light exposure.[9]
Step-by-Step Protocol:
  • Prepare a 1 mg/mL solution of Ilmetropium iodide in a 50:50 mixture of acetonitrile and water.

  • Aliquot this solution into five separate amber glass vials.

  • Control: Keep one vial at 4°C, protected from light.

  • Acid: Add an equal volume of 0.2 M HCl to a vial to achieve a final concentration of 0.1 M HCl. Heat as required.

  • Base: Add an equal volume of 0.02 M NaOH to a vial. Let it stand at room temperature. After the desired time, neutralize with an equivalent amount of 0.02 M HCl.

  • Oxidation: Add an equal volume of 6% H₂O₂ to a vial. Let it stand at room temperature.

  • Thermal: Place one vial in a calibrated oven or water bath at the target temperature.

  • Analyze all samples (including the control) at appropriate time points using a stability-indicating analytical method (see Protocol 3).

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[7] High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.[10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 220 nm.

  • Injection Volume: 10 µL.

  • Method Validation: Inject the samples from the forced degradation study (Protocol 2). A valid stability-indicating method will show a decrease in the peak area of the parent Ilmetropium iodide peak and the appearance of new peaks corresponding to degradation products, all well-separated from the parent peak.

Section 4: Technical Deep Dive & Visualization

Understanding the underlying chemical mechanisms is key to preventing degradation.

Ilmetropium Iodide Degradation Pathways

cluster_hydrolysis Hydrolysis Pathway (pH Dependent) cluster_oxidation Oxidation Pathway (Light/O₂ Dependent) parent_h Ilmetropium Cation (Active) frag1 Fragment 1 (Inactive Alcohol) parent_h->frag1 H₂O / OH⁻ (Ester Cleavage) frag2 Fragment 2 (Inactive Acid) parent_h->frag2 H₂O / OH⁻ (Ester Cleavage) iodide Iodide Anion (I⁻) (From Salt) iodine Elemental Iodine (I₂) (Causes Discoloration) iodide->iodine Oxidizing Agent (e.g., O₂, Light)

Caption: Primary degradation pathways for Ilmetropium iodide in solution.

Experimental Workflow for Stability Assessment

prep 1. Prepare Solution (See Protocol 1) stress 2. Apply Stress Conditions (Forced Degradation - Protocol 2) prep->stress setup_hplc 3. Set Up HPLC Method (Protocol 3) stress->setup_hplc analyze 4. Analyze Samples (Control & Stressed) setup_hplc->analyze data 5. Interpret Data analyze->data stable Result: Stable (No significant degradation) data->stable < 5% Loss unstable Result: Unstable (Degradation observed) data->unstable > 5% Loss optimize 6. Optimize Conditions (e.g., lower temp, add antioxidant) unstable->optimize

Caption: Workflow for conducting a forced degradation stability study.

References

  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2015).
  • BioPharm International. (n.d.).
  • MedCrave online. (2016).
  • ResolveMass Laboratories. (2025).
  • gsrs. (n.d.). ILMETROPIUM IODIDE.
  • Journal of Applied Pharmaceutical Science. (n.d.).
  • Pharmaguideline. (n.d.).
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Wikipedia. (n.d.). Iodide.
  • ResearchGate. (n.d.). The effect of pH on available iodine.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Development of a formulation of potassium iodide tablets as an antidote against nuclear incidents.
  • INIS-IAEA. (2025).

Sources

Validation & Comparative

A Comparative Guide to the Potency of Muscarinic Antagonists: Ipratropium Bromide vs. Ilmetropium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticholinergic therapeutics, particularly for respiratory and other disorders involving smooth muscle contraction, a comprehensive understanding of compound potency is paramount for drug development and clinical application. This guide provides a detailed comparison of Ipratropium bromide, a well-established muscarinic antagonist, and Ilmetropium iodide, a less-characterized compound.

Due to the limited publicly available pharmacological data for Ilmetropium iodide, this guide will first offer a thorough profile of Ipratropium bromide. Subsequently, it will present the available information on Ilmetropium iodide and, most critically, delineate a comprehensive experimental framework for a head-to-head potency comparison. This guide is designed to be a practical resource for researchers seeking to evaluate the relative potency of these and similar compounds.

Ipratropium Bromide: A Well-Defined Profile

Ipratropium bromide is a synthetic derivative of atropine and a well-known short-acting muscarinic antagonist (SAMA)[1][2]. It is widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma[1][3].

Mechanism of Action

Ipratropium bromide acts as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs)[1][3][4]. By blocking these receptors on bronchial smooth muscle, it inhibits the bronchoconstrictor effects of acetylcholine, leading to bronchodilation[5][6]. Its quaternary ammonium structure limits its systemic absorption and ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects[1]. Ipratropium bromide exhibits affinity for M1, M2, and M3 receptor subtypes[7]. The blockade of M3 receptors on airway smooth muscle is primarily responsible for its bronchodilatory effect, while the blockade of M1 and M3 receptors on submucosal glands reduces mucus secretion[5].

Pharmacological Properties

The potency of Ipratropium bromide has been characterized in various in vitro and in vivo studies. For instance, it has demonstrated inhibitory constants (IC50) in the nanomolar range for muscarinic receptors, with values of 2.9 nM for M1, 2.0 nM for M2, and 1.7 nM for M3 receptors[7]. Its onset of action is typically within 15 to 30 minutes after inhalation, with a duration of action of 3 to 5 hours[1].

Ilmetropium Iodide: An Overview

Ilmetropium iodide is a quaternary ammonium compound.[3] Publicly available information on its pharmacological properties, including its mechanism of action, receptor binding affinity, and potency, is scarce. The Chemical Abstracts Service (CAS) registry number for Ilmetropium iodide is 79932-52-6.

Experimental Framework for Potency Comparison

To definitively compare the potency of Ilmetropium iodide and Ipratropium bromide, a series of in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for such an evaluation.

In Vitro Potency Assessment

1. Receptor Binding Assays

These assays determine the affinity of a compound for specific receptor subtypes.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize cell lines (e.g., CHO-K1) individually expressing human M1, M2, M3, M4, and M5 muscarinic receptor subtypes. Culture the cells and harvest them. Homogenize the cells in a suitable buffer and centrifuge to isolate the cell membranes containing the receptors.

  • Binding Reaction: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compounds (Ilmetropium iodide or Ipratropium bromide).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Receptor Binding Assay Workflow prep Prepare cell membranes expressing muscarinic receptor subtypes mix Mix membranes, radioligand, and test compound prep->mix incubate Incubate to reach equilibrium mix->incubate filter Separate bound and free radioligand via filtration incubate->filter quantify Quantify radioactivity filter->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

2. Functional Assays

These assays measure the ability of a compound to inhibit a physiological response mediated by receptor activation.

Protocol: Isolated Guinea Pig Trachea Contraction Assay

  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Prepare tracheal ring segments and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension of 1g for at least 60 minutes.

  • Contraction Induction: Induce a submaximal contraction of the tracheal smooth muscle using a muscarinic agonist such as acetylcholine or carbachol.

  • Antagonist Addition: Once a stable contraction is achieved, add increasing concentrations of Ilmetropium iodide or Ipratropium bromide to the organ bath in a cumulative manner.

  • Measurement of Relaxation: Record the relaxation of the tracheal rings in response to the antagonist.

  • Data Analysis: Plot the percentage of inhibition of the agonist-induced contraction against the logarithm of the antagonist concentration. Determine the IC50 value (the concentration of the antagonist that causes 50% of the maximum relaxation). For competitive antagonists, the pA2 value can be determined using a Schild plot analysis, which provides a measure of the antagonist's affinity.

G cluster_1 Isolated Organ Bath Experiment prepare Prepare and mount guinea pig tracheal rings equilibrate Equilibrate tissue under resting tension prepare->equilibrate contract Induce contraction with a muscarinic agonist equilibrate->contract add_antagonist Add cumulative concentrations of test compound contract->add_antagonist measure Measure smooth muscle relaxation add_antagonist->measure analyze Determine IC50 or pA2 values measure->analyze

Caption: Experimental workflow for an isolated organ bath assay.

In Vivo Potency Assessment

Protocol: Methacholine-Induced Bronchoconstriction in Guinea Pigs

  • Animal Preparation: Anesthetize guinea pigs and surgically insert a tracheal cannula and a jugular vein catheter for drug administration and measurement of airway mechanics.

  • Baseline Measurement: Measure baseline airway resistance and dynamic compliance using a whole-body plethysmograph.

  • Drug Administration: Administer Ilmetropium iodide, Ipratropium bromide, or vehicle intravenously or via inhalation.

  • Bronchoconstriction Challenge: After a predetermined time, challenge the animals with an intravenous or aerosolized dose of methacholine, a muscarinic agonist, to induce bronchoconstriction.

  • Measurement of Airway Response: Continuously monitor airway resistance and dynamic compliance.

  • Data Analysis: Determine the dose of the antagonist required to inhibit the methacholine-induced bronchoconstriction by 50% (ED50). Compare the ED50 values of Ilmetropium iodide and Ipratropium bromide to assess their relative in vivo potency.

G cluster_2 In Vivo Bronchoconstriction Model animal_prep Anesthetize and cannulate guinea pig baseline Measure baseline airway mechanics animal_prep->baseline drug_admin Administer test compound (i.v. or inhaled) baseline->drug_admin challenge Induce bronchoconstriction with methacholine drug_admin->challenge measure_response Monitor changes in airway resistance challenge->measure_response analyze_data Calculate ED50 measure_response->analyze_data

Caption: In vivo experimental setup for assessing bronchoprotective effects.

Data Interpretation and Comparative Analysis

The data obtained from these experiments will allow for a comprehensive comparison of the potency of Ilmetropium iodide and Ipratropium bromide.

Table 1: Hypothetical Comparative Potency Data

ParameterAssayIlmetropium IodideIpratropium BromidePotency Ratio (Ilmetropium/Ipratropium)
Ki (nM) M1 Receptor BindingExperimental Value~2.9Calculated Value
M2 Receptor BindingExperimental Value~2.0Calculated Value
M3 Receptor BindingExperimental Value~1.7Calculated Value
M4 Receptor BindingExperimental ValueExperimental ValueCalculated Value
M5 Receptor BindingExperimental ValueExperimental ValueCalculated Value
IC50 (nM) Guinea Pig Trachea ContractionExperimental ValueExperimental ValueCalculated Value
pA2 Guinea Pig Trachea ContractionExperimental ValueExperimental Value-
ED50 (mg/kg) Methacholine-Induced BronchoconstrictionExperimental ValueExperimental ValueCalculated Value

A lower Ki, IC50, or ED50 value indicates higher potency. The potency ratio will provide a direct comparison of the two compounds.

Conclusion

Ipratropium bromide is a well-characterized, non-selective muscarinic antagonist with established potency and clinical utility. In contrast, Ilmetropium iodide remains a largely uncharacterized compound from a pharmacological perspective. The experimental framework detailed in this guide provides a clear and scientifically rigorous path for determining the in vitro and in vivo potency of Ilmetropium iodide and enabling a direct and meaningful comparison with Ipratropium bromide. Such studies are essential for elucidating the potential therapeutic value of novel anticholinergic agents and for advancing the field of respiratory and smooth muscle pharmacology.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ipratropium Bromide? Retrieved from [Link]

  • Cazzola, M., Page, C. P., Rogliani, P., & Matera, M. G. (2019). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British Journal of Pharmacology, 176(12), 1845–1858.
  • Wikipedia. (2024). Ipratropium bromide. Retrieved from [Link]

  • Deranged Physiology. (n.d.). Ipratropium bromide. Retrieved from [Link]

  • Dr.Oracle. (2025, September 14). What is ipratropium? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ipratropium. In StatPearls. Retrieved from [Link]

  • Cazzola, M., & Matera, M. G. (2017). Muscarinic Receptor Antagonists. Seminars in respiratory and critical care medicine, 38(1), 57–65.
  • GSRS. (n.d.). ILMETROPIUM IODIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Physiology, Anticholinergic Reaction. In StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anticholinergic Medications. In StatPearls. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is Oxapium Iodide used for? Retrieved from [Link]

  • Zholker, H., et al. (2023). Cognitive effects of individual anticholinergic drugs: a systematic review and meta-analysis.
  • National Center for Biotechnology Information. (n.d.). Ipratropium Bromide. In PubChem. Retrieved from [Link]

  • Corsi, M., et al. (1995). High-affinity binding of mequitamium iodide (LG 30435) to muscarinic and histamine H1 receptors. Biochemical Pharmacology, 50(8), 1267-1273.

Sources

A Comparative Guide to the Muscarinic Receptor Selectivity of Ilmetropium and Atropine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of pharmacology, the precise targeting of receptor subtypes is a cornerstone of modern drug development, aiming to maximize therapeutic efficacy while minimizing off-target effects. Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor subtypes (M1-M5), represent a critical target for a wide range of therapeutic areas, including respiratory diseases, cardiology, and neurology. The non-selective antagonism of these receptors by classical agents like atropine has long been associated with a broad spectrum of physiological effects, some of which are therapeutically undesirable. This guide provides a detailed comparative analysis of the muscarinic receptor selectivity of Ilmetropium bromide versus the archetypal non-selective antagonist, Atropine sulfate.

This guide will delve into the experimental methodologies used to determine muscarinic receptor selectivity, present a comparative analysis of the available binding data for Atropine and Ipratropium (as a proxy for Ilmetropium), and discuss the functional implications of their respective selectivity profiles.

Muscarinic Receptor Subtypes and Their Signaling Pathways

Understanding the signaling pathways associated with each muscarinic receptor subtype is crucial for interpreting the functional consequences of antagonist binding. The five subtypes are broadly classified into two families based on their G-protein coupling.

  • M1, M3, and M5 Receptors (Gq/11-coupled): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6]

  • M2 and M4 Receptors (Gi/o-coupled): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium channels (GIRKs).[6]

G_protein_signaling cluster_Gq M1, M3, M5 Receptor Signaling cluster_Gi M2, M4 Receptor Signaling M1_M3_M5 M1/M3/M5 PLC Phospholipase C (PLC) M1_M3_M5->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates M2_M4 M2/M4 AC Adenylyl Cyclase (AC) M2_M4->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates

Figure 1: Signaling pathways of Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic receptors.

Comparative Receptor Binding Affinity

The selectivity of a muscarinic antagonist is quantitatively determined by its binding affinity for each of the five receptor subtypes. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) derived from radioligand binding assays. A lower Ki or IC50 value indicates a higher binding affinity.

Table 1: Muscarinic Receptor Binding Affinities of Atropine Sulfate and Ipratropium Bromide

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity Profile
Atropine sulfate 1.27 ± 0.36[3]3.24 ± 1.16[3]2.21 ± 0.53[3]0.77 ± 0.43[3]2.84 ± 0.84[3]Non-selective[4][7]
Ipratropium bromide 0.29[8]IC50: 2.0[9]0.18[8]N/AN/ANon-selective (M1-M3)[2][10]

Note: Data for Ipratropium bromide is used as a surrogate for Ilmetropium bromide due to the lack of publicly available data for Ilmetropium. The non-selective nature of Ipratropium across M1, M2, and M3 receptors is well-documented.[2][10] N/A indicates that data was not available in the searched sources.

As the data illustrates, Atropine sulfate demonstrates high affinity across all five muscarinic receptor subtypes, with Ki values in the low nanomolar range, confirming its non-selective profile.[3] Ipratropium bromide also exhibits high affinity for the M1, M2, and M3 receptors, with a similar lack of significant selectivity between these subtypes.[8][9] The absence of data for M4 and M5 receptors for Ipratropium is a limitation; however, its structural similarity to atropine and its established non-selectivity for the other subtypes strongly suggest a broad antagonist profile.

The key differentiator, therefore, is not a significant difference in receptor subtype selectivity at the molecular level, but rather the pharmacokinetic properties dictated by their chemical structures.

Experimental Protocols

The determination of muscarinic receptor selectivity relies on a combination of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays directly measure the affinity of a drug for a specific receptor subtype. The general principle involves the competition between a labeled ligand (radioligand) with a known high affinity for the receptor and the unlabeled test compound.

Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Membranes from cells stably expressing a single human muscarinic receptor subtype (M1-M5) are prepared.

  • Incubation: The cell membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]-N-methylscopolamine, a non-selective antagonist) and varying concentrations of the unlabeled antagonist (Ilmetropium or Atropine).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding cluster_workflow Radioligand Binding Assay Workflow prep Receptor Membrane Prep incubate Incubate: Membranes + Radioligand + Test Compound prep->incubate separate Separate Bound/ Unbound Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 -> Ki) quantify->analyze

Figure 2: Workflow for a competitive radioligand binding assay.

Functional Assays (Organ Bath Experiments)

These assays measure the physiological response of an isolated tissue or organ to a drug, providing information about its functional potency as an antagonist.

Protocol: Schild Analysis in Isolated Guinea Pig Ileum

  • Tissue Preparation: A segment of guinea pig ileum, which primarily expresses M3 muscarinic receptors, is isolated and mounted in an organ bath containing a physiological salt solution at 37°C and aerated with 95% O2/5% CO2.

  • Contraction Measurement: The tissue is connected to a force transducer to measure isometric contractions.

  • Agonist Dose-Response: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established to determine the baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (Ilmetropium or Atropine) for a predetermined equilibration period.

  • Shifted Dose-Response: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Schild Analysis: The process is repeated with several concentrations of the antagonist. The dose-ratios (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) are calculated and a Schild plot is constructed (log(dose ratio - 1) vs. log[antagonist concentration]). The pA2 value, a measure of antagonist potency, is determined from this plot.

schild_analysis cluster_workflow Schild Analysis Workflow prep Isolated Tissue Preparation baseline Establish Baseline Agonist Dose-Response prep->baseline incubate Incubate with Antagonist baseline->incubate shifted Generate Shifted Agonist Dose-Response incubate->shifted analyze Schild Plot Analysis (pA2 determination) shifted->analyze

Figure 3: Workflow for Schild analysis in an isolated organ bath experiment.

Functional Implications of Selectivity Profiles

The key difference in the functional profiles of Ilmetropium and Atropine sulfate stems from their differing ability to cross the blood-brain barrier.

  • Atropine Sulfate: As a tertiary amine, atropine readily crosses the blood-brain barrier and antagonizes muscarinic receptors in the central nervous system. This can lead to a range of CNS side effects, including confusion, delirium, and memory impairment, particularly in elderly patients. Its non-selective antagonism in the periphery also results in a wide array of effects such as tachycardia (M2 blockade in the heart), dry mouth, blurred vision, and constipation (M3 blockade in various exocrine glands and smooth muscle).

  • Ilmetropium Bromide: As a quaternary ammonium compound, Ilmetropium is highly polar and does not significantly cross the blood-brain barrier.[1] Its effects are therefore largely confined to the periphery. When administered via inhalation for respiratory conditions, its action is further localized to the airways, minimizing systemic side effects. The primary therapeutic effect in conditions like COPD is the blockade of M3 receptors on airway smooth muscle, leading to bronchodilation.[2] While it also blocks M1 and M2 receptors in the airways, the clinical consequences of this are complex. Blockade of presynaptic M2 autoreceptors can potentially increase acetylcholine release, which might counteract the bronchodilator effect to some extent.[10]

Conclusion

References

  • Ukai, Y., et al. (1996). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. European Journal of Pharmacology, 312(3), 317-323. [Link]

  • NUS Blog. (2017). What does “nonselective” muscarinic receptor antagonist mean? [Link]

  • MDPI. (2019). Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods. [Link]

  • PNAS. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. [Link]

  • Monash University. Understanding the basic of subtype selectivity at muscarinic acetylcholine receptors. [Link]

  • PubChem. Atropine. [Link]

  • BindingDB. Ipratropium Bromide. [Link]

  • Ogoda, M., et al. (2011). Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate. Journal of Pharmacological Sciences, 115(3), 374-382. [Link]

  • Haddad, E. B., et al. (1999). Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. British Journal of Pharmacology, 127(2), 413-420. [Link]

  • Semantic Scholar. Table 2 from Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate. [Link]

  • Semantic Scholar. Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate. [Link]

  • Dr.Oracle. Which muscarinic receptors does Ipratropium (ipratropium bromide) act on? [Link]

  • Wellstein, A., et al. (1988). Complex dose-response curves of atropine in man explained by different functions of M1- and M2-cholinoceptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(1), 19-27. [Link]

  • DailyMed. Ipratropium Bromide and Albuterol Sulfate Inhalation Solution 0.5 mg / 3 mg per 3 mL (RDP). [Link]

  • Fryer, A. D., & Maclagan, J. (1987). Ipratropium bromide potentiates bronchoconstriction induced by vagal nerve stimulation in the guinea-pig. British Journal of Pharmacology, 91(4), 737-744. [Link]

  • Pharmascience. (2017). PRODUCT MONOGRAPH pms-IPRATROPIUM. [Link]

  • Kaiser Permanente. ipratropium 0.5 mg-albuterol 3 mg (2.5 mg base)/3 mL nebulization soln. [Link]

  • Deranged Physiology. Ipratropium bromide. [Link]

  • Patsnap Synapse. M5 receptor x M4 receptor x M2 receptor x β2-adrenergic receptor x M1 receptor x M3 receptor. [Link]

Sources

A Pharmacodynamic Comparison of Ilmetropium and Short-Acting Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development

In the landscape of respiratory therapeutics, muscarinic receptor antagonists are a cornerstone for the management of obstructive airway diseases. While short-acting muscarinic antagonists (SAMAs) have long been established for acute relief, the development of novel long-acting agents continues to refine treatment paradigms. This guide provides a detailed pharmacodynamic comparison between a representative novel long-acting muscarinic antagonist (LAMA), Ilmetropium, and traditional SAMAs, such as ipratropium and oxitropium.

Disclaimer: Ilmetropium is a hypothetical compound created for this guide to illustrate the pharmacodynamic characteristics of a modern LAMA in comparison to established SAMAs. The data presented for Ilmetropium is a composite representation based on the known properties of advanced LAMA molecules.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of receptor binding kinetics, subtype selectivity, and functional activity that differentiate these therapeutic classes. We will explore the experimental methodologies used to elucidate these properties, providing a framework for the evaluation of new chemical entities in this class.

Mechanism of Action: Targeting Muscarinic Receptors in the Airways

The physiological basis for the therapeutic effect of all muscarinic antagonists lies in their ability to block the action of acetylcholine (ACh) at muscarinic receptors on airway smooth muscle and submucosal glands.[1][2][3] Acetylcholine, the primary parasympathetic neurotransmitter in the airways, binds to M3 muscarinic receptors, initiating a signaling cascade that leads to bronchoconstriction and mucus secretion.[4][5][6]

The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by ACh, couples to Gq/11 proteins.[4][6][7] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.[5][6] By competitively inhibiting the binding of ACh to M3 receptors, muscarinic antagonists prevent this cascade, resulting in bronchodilation.[2][9][10]

There are five subtypes of muscarinic receptors (M1-M5).[8] While M3 receptors are the primary target for bronchodilation, M2 receptors are also present on presynaptic nerve terminals and function as autoreceptors that inhibit further ACh release.[1] Blockade of M2 receptors can therefore paradoxically increase ACh release, potentially counteracting the bronchodilatory effect at the M3 receptor.[1] This highlights the importance of receptor subtype selectivity in the pharmacodynamic profile of these drugs.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2:e->IP3:w Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Stimulates Release Ca_ion Ca2+ Ca_Store->Ca_ion Contraction Smooth Muscle Contraction Ca_ion->Contraction Induces

Figure 1: M3 receptor signaling pathway leading to bronchoconstriction.

Comparative Pharmacodynamic Profiles

The key distinctions between Ilmetropium and SAMAs like ipratropium and oxitropium lie in their receptor binding affinity, receptor subtype selectivity, and their dissociation kinetics. These molecular-level differences translate directly into observable variations in their onset of action, duration of action, and therapeutic window.

ParameterIlmetropium (Hypothetical LAMA)Ipratropium (SAMA)Oxitropium (SAMA)
Receptor Affinity (Ki) High affinity for M3Moderate, non-selective affinityModerate, non-selective affinity
M3 Selectivity High (M3 >> M2)Non-selective (M1 ≈ M2 ≈ M3)[1][]Non-selective (M1 ≈ M2 ≈ M3)[10]
Dissociation from M3 Very SlowRapidRapid
Dissociation from M2 Faster than from M3RapidRapid
Onset of Action 5-15 minutes3-5 minutes[9]15-30 minutes[10]
Peak Effect 1-3 hours1.5-2 hours[9]1-2 hours[10]
Duration of Action > 24 hours4-6 hours[12]7-9 hours[10]

Ilmetropium's Profile: As a modern LAMA, Ilmetropium is engineered for high affinity and kinetic selectivity for the M3 receptor. Its slow dissociation from the M3 receptor is the primary determinant of its long duration of action, allowing for once-daily dosing. Furthermore, its relatively faster dissociation from the M2 autoreceptor may offer a theoretical advantage by minimizing the potential for paradoxical bronchoconstriction.[1]

SAMA Profile: Ipratropium and oxitropium are non-selective muscarinic antagonists.[1][10][] They bind to M1, M2, and M3 receptors with similar affinity and dissociate relatively quickly.[2][10] This rapid off-rate is responsible for their shorter duration of action, necessitating more frequent dosing for sustained bronchodilation.[12]

Experimental Protocols for Pharmacodynamic Characterization

The data summarized above are derived from a suite of standardized in vitro and in vivo assays. The choice of these experiments is driven by the need to quantify receptor interaction and translate that to a physiological response.

In Vitro Assays: Receptor Binding and Functional Activity

Objective: To determine the binding affinity (Ki) and receptor subtype selectivity of the antagonist.

Causality: This assay directly measures the interaction between the test compound and the target receptor subtypes (M1, M2, M3). By using a radiolabeled ligand that binds to all muscarinic receptors (e.g., [3H]-N-methylscopolamine, [3H]-NMS), we can measure how effectively the unlabeled test compound competes for the binding site.[13][14] The concentration at which the test compound inhibits 50% of the radioligand binding (IC50) is determined, and from this, the inhibition constant (Ki) is calculated. Performing this across cell lines individually expressing human M1, M2, and M3 receptors allows for the determination of subtype selectivity.[15][16]

Detailed Protocol:

  • Preparation: Use cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably transfected to express a single human muscarinic receptor subtype (M1, M2, or M3).[16]

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a non-selective radioligand (e.g., [3H]-NMS) and varying concentrations of the unlabeled test antagonist (Ilmetropium, ipratropium, etc.).[17]

  • Equilibrium: Allow the reaction to reach equilibrium (incubation time and temperature are receptor-dependent, typically 1-3 hours at 37°C).[18]

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filter mats.[17] The filter traps the cell membranes with the bound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test antagonist. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Cell Membranes (Expressing M1, M2, or M3) Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([3H]-NMS) Radioligand->Incubation Test_Drug Test Antagonist (Serial Dilutions) Test_Drug->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plotting Plot % Inhibition vs. [Antagonist] Counting->Plotting IC50_Calc Calculate IC50 Plotting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Figure 2: Workflow for a competitive radioligand binding assay.

In Vivo Models: Assessing Bronchoprotective Effects

Objective: To determine the potency, onset, and duration of action of the antagonist in a living system.

Causality: While in vitro assays are crucial for understanding molecular interactions, in vivo models are necessary to evaluate a drug's efficacy in the context of a complex physiological system. The guinea pig is a well-established model for asthma and bronchoconstriction research because its airway physiology shares similarities with humans.[19][20] By inducing bronchoconstriction with an agent like acetylcholine or methacholine and then measuring the protective effect of the test antagonist, we can obtain a clinically relevant measure of its pharmacodynamic properties.[21][22]

Detailed Protocol (Acetylcholine-Induced Bronchoconstriction in Guinea Pigs):

  • Animal Preparation: Anesthetize male Hartley guinea pigs.[21] Intubate the animals and provide artificial ventilation, monitoring airway pressure as an index of bronchoconstriction.

  • Drug Administration: Administer the test antagonist (e.g., Ilmetropium, ipratropium) or vehicle control via inhalation (nebulizer) or intratracheal instillation.

  • Bronchial Challenge: At various time points after antagonist administration (e.g., 15 min, 1 hr, 4 hrs, 12 hrs, 24 hrs), administer an intravenous or inhaled challenge with a bronchoconstricting agent like acetylcholine.

  • Measurement: Record the peak increase in airway opening pressure following the acetylcholine challenge.

  • Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor response at each time point for the drug-treated groups compared to the vehicle-treated group. Plot the percentage inhibition over time to determine the onset and duration of action. Dose-response curves can be generated to determine the potency (ED50) of the antagonist.

Conclusion: Bridging Pharmacodynamics to Clinical Performance

The pharmacodynamic profile is a critical determinant of a drug's clinical utility. The non-selective, rapidly dissociating nature of SAMAs like ipratropium and oxitropium makes them suitable for as-needed relief of symptoms, providing rapid onset but requiring frequent administration for maintenance therapy.[10][12]

In contrast, the hypothetical profile of Ilmetropium—characterized by high M3 affinity and selectivity, and slow receptor dissociation—translates to a prolonged duration of action that is ideal for maintenance therapy in chronic conditions like COPD.[23] This allows for a simplified once-daily dosing regimen, which can improve patient adherence and provide more stable, long-term control of airway function.[24][25]

The experimental protocols detailed in this guide represent the foundational tools for characterizing these crucial pharmacodynamic differences. A thorough understanding and rigorous application of these methods are essential for the successful development of novel respiratory therapeutics.

References

  • Deranged Physiology. Ipratropium bromide. [Link]

  • Kruse, A.C., Kobilka, B.K., Gautam, D., Sexton, P.M., Christopoulos, A., & Wess, J. (2014). The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. The Journal of biological chemistry, 289(35), 24163–24174. [Link]

  • Tashkin, D.P. (2013). Ipratropium. StatPearls. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Oxitropium Bromide?. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ipratropium Bromide?. [Link]

  • Dr.Oracle. (2025). What is ipratropium?. [Link]

  • Wikipedia. (2023). Muscarinic acetylcholine receptor M3. [Link]

  • Wikipedia. (2023). Muscarinic acetylcholine receptor. [Link]

  • Ichinose, M., & Barnes, P. J. (1989). Bradykinin-induced bronchoconstriction in guinea pig in vivo: role of neural mechanisms. Journal of Applied Physiology, 66(6), 2515-2520. [Link]

  • Cheyne, L., Irvin-Sellers, M. J., & White, J. (2015). Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease. Cochrane Database of Systematic Reviews, (9). [Link]

  • Profita, M., Potestio, C., Sala, A., & Gjomarkaj, M. (2002). m3 Muscarinic Acetylcholine Receptor Regulation in the Airway. American Journal of Respiratory Cell and Molecular Biology, 26(2), 125-131. [Link]

  • MDPI. (2022). The Role of Muscarinic Acetylcholine Receptor M3 in Cardiovascular Diseases. [Link]

  • Canning, B. J., & Chou, Y. (2018). Back to the future: re-establishing guinea pig in vivo asthma models. Clinical Science, 132(16), 1737-1755. [Link]

  • Fujimura, M., Myou, S., Mizuguchi, M., et al. (1998). A guinea-pig model of ultrasonically nebulized distilled water-induced bronchoconstriction. European Respiratory Journal, 12(4), 830-835. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. [Link]

  • Patsnap Synapse. (2024). What is Oxitropium Bromide used for?. [Link]

  • Inxight Drugs. (n.d.). OXITROPIUM. [Link]

  • Medical Dialogues. (2022). Oxitropium: Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]

  • BioLegacy Research. (n.d.). Preclinical Studies in Guinea Pigs. [Link]

  • Hegde, S. S., & Eglen, R. M. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit1.33. [Link]

  • Cheyne, L., et al. (2015). Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease. Cochrane Library. [Link]

  • van Noord, J. A., et al. (2000). A randomised controlled comparison of tiotropium and ipratropium in the treatment of chronic obstructive pulmonary disease. The Dutch Tiotropium Study Group. Thorax, 55(4), 289-294. [Link]

  • Lung Foundation Australia. (n.d.). O1.1.2 Short-acting muscarinic antagonist (SAMA). COPD-X. [Link]

  • Cochrane. (2015). Tiotropium versus ipratropium bromide in the management of COPD. [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2010). Tiotropium Compared with Ipratropium for Patients with Moderate to Severe Chronic Obstructive Pulmonary Disease: A Review. [Link]

  • Bryant, R. D., et al. (2013). Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. Bioorganic & medicinal chemistry, 21(9), 2539-2548. [Link]

  • Hegde, S. S., et al. (1997). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. The Journal of pharmacology and experimental therapeutics, 283(2), 737-744. [Link]

  • Roberts, F. F., et al. (1988). Functional and binding studies with muscarinic M2-subtype selective antagonists. British journal of pharmacology, 93(3), 579-585. [Link]

  • Kerwin, E., et al. (2018). The mode of action of anticholinergics in asthma. European Respiratory Review, 27(149), 180023. [Link]

  • Birdsall, N. J. M., & Lazareno, S. (2005). Muscarinic Receptor Agonists and Antagonists. Molecules, 10(9), 1137-1146. [Link]

  • May, M., & Gul, A. (2023). Muscarinic Antagonists. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia. (2023). Muscarinic antagonist. [Link]

  • Jakubík, J., et al. (2017). Novel long-acting antagonists of muscarinic ACh receptors. British journal of pharmacology, 174(16), 2655-2668. [Link]

  • Rogliani, P., et al. (2019). A review of the pharmacokinetics of M3 muscarinic receptor antagonists used for the treatment of asthma. Expert Opinion on Drug Metabolism & Toxicology, 15(11), 895-905. [Link]

  • Ninja Nerd. (2022, September 16). Autonomic Pharmacology | Muscarinic Antagonists [Video]. YouTube. [Link]

  • Doods, H. N., et al. (1987). Selectivity of muscarinic antagonists in radioligand and in vivo experiments for the putative M1, M2 and M3 receptors. The Journal of pharmacology and experimental therapeutics, 242(1), 257-262. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Ilmetropium: Essential Personal Protective Equipment Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in the vital work of drug discovery and development, the proper handling of chemical compounds is paramount. This guide provides a detailed protocol for the use of Personal Protective Equipment (PPE) when working with Ilmetropium Iodide. As a quaternary ammonium compound, understanding its unique properties is critical to ensuring a safe and effective research environment. This document is designed to be your primary resource for safety and logistical information, offering procedural guidance grounded in established scientific principles.

Hazard Assessment of Ilmetropium Iodide

Assumed Risks:

  • Inhalation: Potential for respiratory tract irritation.

  • Ocular: High likelihood of causing serious eye irritation upon contact.

  • Dermal: Possible skin irritant.

  • Ingestion: May be harmful if swallowed.

Given these potential hazards, a multi-layered PPE approach is essential to minimize exposure and ensure personnel safety.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE requirements for handling Ilmetropium Iodide in a laboratory setting.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides a primary barrier against dermal contact. Double-gloving is a best practice when handling potentially hazardous compounds, offering an additional layer of protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles or a full-face shieldProtects against accidental splashes that could cause serious eye irritation[4]. A face shield offers broader protection for the entire face.
Body Protection A fully buttoned, long-sleeved laboratory coatPrevents contact with clothing and skin. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or gown should be worn over the lab coat.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher)Recommended when handling the powdered form of the compound to prevent inhalation of airborne particles. The necessity of respiratory protection should be determined by a formal risk assessment of the specific procedure.

Procedural Workflow for Donning and Doffing PPE

Proper technique in putting on and removing PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence WashHands Wash Hands Thoroughly LabCoat Don Laboratory Coat WashHands->LabCoat Step 1 Respirator Don Respirator (if required) LabCoat->Respirator Step 2 Goggles Don Eye Protection Respirator->Goggles Step 3 Gloves Don Gloves (over cuffs) Goggles->Gloves Step 4

Caption: Sequential process for correctly donning PPE before handling Ilmetropium.

Doffing PPE Workflow

The removal of PPE is a critical step to prevent contamination of the user and the laboratory environment.

Doffing_PPE cluster_doffing Doffing Sequence (Most Contaminated First) cluster_final Final Step Gloves Remove Outer Gloves Gown Remove Lab Coat/Gown Gloves->Gown Step 1 Goggles Remove Eye Protection Gown->Goggles Step 2 Respirator Remove Respirator Goggles->Respirator Step 3 InnerGloves Remove Inner Gloves Respirator->InnerGloves Step 4 WashHands Wash Hands Thoroughly InnerGloves->WashHands Step 5

Caption: Step-by-step procedure for the safe removal of contaminated PPE.

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation develops, seek medical attention.[5]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Waste Management

Proper containment and disposal of Ilmetropium waste are essential for laboratory and environmental safety.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation in the area, if possible.

  • Contain: For solid spills, carefully sweep or vacuum the material into a sealed, labeled container. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[6]

Waste Disposal:

  • All disposable PPE (gloves, gowns, etc.) that has come into contact with Ilmetropium should be considered hazardous waste.[5]

  • Place all contaminated disposable items in a designated, sealed hazardous waste container.

  • Unused or expired Ilmetropium must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

Conclusion

The responsible handling of chemical compounds like Ilmetropium Iodide is the cornerstone of safe and effective research. By adhering to these PPE protocols, researchers can significantly mitigate the risks of exposure and maintain a secure laboratory environment. This guide serves as a foundational document; always consult your institution's specific safety guidelines and a qualified safety professional for any questions or concerns.

References

  • Ilmetropium Iodide. Wikidata. [Link]

  • ILMETROPIUM IODIDE. gsrs. [Link]

  • Ipratropium Bromide. PubChem, NIH. [Link]

  • Safety Data Sheet. Materion. [Link]

  • ILMETROPIUM IODIDE. FDA Global Substance Registration System. [Link]

  • Safe Handling of Hazardous Drugs. Duke Safety. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.